molecular formula C7H6BNO4 B578295 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1268336-14-6

7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol

Número de catálogo: B578295
Número CAS: 1268336-14-6
Peso molecular: 178.938
Clave InChI: NELOLYLIRSENFG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol, also known as 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol, is a useful research compound. Its molecular formula is C7H6BNO4 and its molecular weight is 178.938. The purity is usually 95%.
BenchChem offers high-quality 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-hydroxy-7-nitro-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO4/c10-8-7-5(4-13-8)2-1-3-6(7)9(11)12/h1-3,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELOLYLIRSENFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC=C2[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Chemical Structure, Synthesis, and Biological Properties of 7-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoxaboroles represent a highly privileged, boron-containing pharmacophore that has revolutionized the development of novel antimicrobial, antifungal, and antiparasitic agents[1]. By leveraging the unique Lewis acidity of the boron atom, these compounds bypass traditional resistance mechanisms, often by forming stable adducts with biological cis-diols[2].

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol (CAS: 1268336-14-6)[3]. The strategic placement of a strongly electron-withdrawing nitro group at the 7-position fundamentally alters the electronic landscape of the oxaborole ring. This guide dissects the structural chemistry, electronic effects, synthetic methodologies, and biological evaluation protocols necessary for leveraging this compound in advanced drug discovery pipelines.

Structural Chemistry & Nomenclature

The benzoxaborole core is a bicyclic system comprising a benzene ring fused to a five-membered oxaborole ring. Understanding its IUPAC nomenclature—benzo[c][1,2]oxaborol-1(3H)-ol —is critical for structural functionalization[4]:

  • [1,2]oxaborole : Dictated by Hantzsch-Widman nomenclature, oxygen is assigned position 1 and boron position 2 within the isolated heterocyclic ring. However, in the fused benzo[c] system, the numbering prioritizes the heteroatoms in the fused context.

  • 1(3H)-ol : The boron atom is designated as position 1 and bears the hydroxyl (-OH) group. Position 2 is the ring oxygen. Position 3 is the saturated methylene (-CH₂-) carbon, hence the "3H" designation[1].

  • 7-Nitro Substitution : The nitro (-NO₂) group is located at C-7, directly adjacent to the bridgehead carbon (C-7a) that binds the boron atom.

Physicochemical Profile

The following table summarizes the core quantitative and structural data for 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol[3].

PropertyValue / Description
Chemical Name 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol
CAS Registry Number 1268336-14-6
Molecular Formula C₇H₆BNO₅
Molecular Weight 194.94 g/mol
Core Scaffold 1,3-dihydro-2,1-benzoxaborole
Key Substituent -NO₂ at C-7 (Strongly electron-withdrawing)
Hybridization State (Boron) sp² (Neutral form) ⇌ sp³ (Active Boronate form)

Electronic Effects and Mechanism of Action (MoA)

The biological efficacy of benzoxaboroles is entirely dependent on the ability of the boron atom to transition from a neutral, trigonal planar (sp²) state to a negatively charged, tetrahedral (sp³) boronate anion[5].

The Role of the 7-Nitro Group

The -NO₂ group at the 7-position exerts profound inductive (-I) and resonance (-R) electron-withdrawing effects. Because C-7 is adjacent to the boron-bearing C-7a bridgehead, this electron withdrawal severely depletes electron density around the boron atom.

  • Causality : This increased electrophilicity lowers the pKa of the boron atom (typically ~7.3 for unsubstituted benzoxaboroles) to well below 7.0. Consequently, at physiological pH (7.4), a higher fraction of the molecule exists in the highly reactive, hydroxylated sp³ boronate state.

Biological Target Engagement
  • Leucyl-tRNA Synthetase (LeuRS) Inhibition : Like the FDA-approved analog Tavaborole, the sp³ boronate anion acts as a "trap" for the cis-diol of the terminal adenosine of tRNA^Leu[6]. This forms a stable, covalent tetrahedral adduct within the editing domain of LeuRS, halting fungal/bacterial protein synthesis[2][5].

  • NADH Dehydrogenase (Ndh) Targeting : Recent studies on 7-substituted benzoxaboroles (such as 7-phenyl derivatives) have demonstrated potent activity against Mycobacterium tuberculosis by targeting NADH dehydrogenase (Ndh), indicating that substitutions at the 7-position can pivot the molecule's primary target away from LeuRS and toward critical respiratory enzymes[7][8].

Pathway N1 7-Nitrobenzoxaborole (sp2, Neutral) N2 Physiological pH (Hydroxyl Attack) N1->N2 N3 Boronate Anion (sp3, Active Form) N2->N3 N5 Stable tRNA Adduct (LeuRS Inhibition) N3->N5 Binding N4 tRNA^Leu Terminal Adenosine (Cis-Diol) N4->N5 Diol Trapping

Figure 1: Activation and target engagement pathway of 7-nitrobenzoxaborole.

Synthetic Methodology

The synthesis of 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol requires careful manipulation of protecting groups and cross-coupling conditions due to the steric hindrance and electronic deactivation caused by the ortho-nitro group.

Step-by-Step Workflow

Precursor : (2-bromo-3-nitrophenyl)methanol.

  • Alcohol Protection :

    • Procedure: React the precursor with tert-butyldimethylsilyl chloride (TBS-Cl) and imidazole in DMF at 0°C to room temperature.

    • Causality: The primary alcohol must be protected to prevent it from poisoning the palladium catalyst or reacting prematurely during the borylation step. TBS is chosen over THP because it is highly stable to the elevated temperatures required for the subsequent Miyaura borylation.

  • Miyaura Borylation :

    • Procedure: Combine the TBS-protected intermediate with bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, and Potassium Acetate (KOAc) in anhydrous 1,4-dioxane. Degas thoroughly and heat to 90°C for 12 hours.

    • Causality: The electron-withdrawing nitro group makes the oxidative addition of palladium to the C-Br bond difficult. Pd(dppf)Cl₂ provides the necessary catalytic turnover. KOAc is selected as a weak base; stronger bases (like Na₂CO₃) would promote the undesirable protodeboronation of the newly formed arylboronate.

  • Deprotection and Spontaneous Cyclization :

    • Procedure: Treat the crude pinacol boronate with 6M HCl in THF/Water (1:1) at room temperature for 6 hours.

    • Causality: The acidic conditions simultaneously cleave the TBS ether and hydrolyze the pinacol ester. Once the free primary alcohol and free boronic acid are generated, the molecule undergoes rapid, spontaneous intramolecular cyclization to form the thermodynamically stable oxaborole ring.

Synthesis S1 1. (2-bromo-3-nitrophenyl)methanol S2 2. Protection (TBS-Cl, Imidazole) Yields TBS-ether S1->S2 S3 3. Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc, 90°C) S2->S3 S4 4. Deprotection & Cyclization (HCl/THF/H2O, RT) S3->S4 S5 5. 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol (Crystallization) S4->S5

Figure 2: Step-by-step synthetic workflow for 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol.

Experimental Protocols for Biological Validation

To ensure scientific integrity, any synthesized batch of 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol must be validated using self-validating assay systems.

Protocol A: In Vitro Target Engagement (LeuRS Editing Domain Assay)

This assay confirms that the synthesized compound successfully traps tRNA^Leu[5].

  • Preparation : Express and purify recombinant LeuRS. Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 30 mM KCl, and 1 mM DTT.

  • Reaction Assembly : Incubate 10 nM LeuRS with varying concentrations of the 7-nitrobenzoxaborole (0.1 μM to 100 μM) for 15 minutes at 30°C to allow sp³ boronate formation.

  • Substrate Addition : Initiate the reaction by adding 1 μM ³²P-labeled tRNA^Leu and 2 mM ATP.

  • Quenching & Measurement : Quench the reaction after 10 minutes using 5% TCA. Filter through nitrocellulose membranes and quantify retained radioactivity via liquid scintillation counting.

  • Self-Validation : Include Tavaborole as a positive control[6]. Include a boron-free carbon analog (e.g., an indanol derivative) as a negative control to prove that inhibition is strictly dependent on the boron-diol covalent interaction.

Protocol B: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Given the efficacy of 7-substituted benzoxaboroles against mycobacteria[7], this protocol outlines susceptibility testing.

  • Inoculum Preparation : Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC to an OD₅₉₀ of 0.6.

  • Compound Dilution : Solubilize the compound in 100% DMSO. Perform 10-point two-fold serial dilutions in a 96-well microtiter plate (final DMSO concentration < 1%).

  • Incubation : Inoculate plates with 10⁵ CFU/mL of bacteria. Incubate under aerobic conditions at 37°C for 5 days[8].

  • Readout : Measure growth inhibition via OD₅₉₀. Calculate the IC₉₀ (concentration inhibiting 90% of growth) using the Levenberg-Marquardt algorithm[8].

Conclusion & Future Perspectives

7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is a highly specialized, electronically tuned scaffold. The 7-nitro substitution not only enhances the Lewis acidity of the pharmacophore—thereby optimizing its ability to form stable adducts at physiological pH—but also opens the door to novel mechanisms of action, such as Ndh inhibition in drug-resistant mycobacteria[7]. Mastery of its steric-hindered synthesis and rigorous biological validation are essential for researchers looking to expand the frontier of boron-based therapeutics.

Sources

An In-Depth Technical Guide to 7-nitrobenzo[c]oxaborol-1(3H)-ol (CAS 1268336-14-6): Material Safety, Handling, and Scientific Context

An In-Depth Technical Guide to 7-nitrobenzo[c][1][2]oxaborol-1(3H)-ol (CAS 1268336-14-6): Material Safety, Handling, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for 7-nitrobenzo[c][1]oxaborol-1(3H)-ol, a nitro-substituted benzoxaborole of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules, including other benzoxaboroles and nitro-aromatic compounds, to provide a robust framework for safe handling and use in a research and development setting. The insights herein are grounded in established principles of chemical safety and laboratory practice.

Introduction to Benzoxaboroles

Benzoxaboroles are a class of boron-heterocyclic compounds characterized by a five-membered ring system fused to a benzene ring.[2] The presence of a boron atom imparts unique chemical properties, most notably its Lewis acidity, which allows for reversible covalent interactions with biological nucleophiles.[2] This characteristic has been exploited in the development of several FDA-approved drugs, positioning the benzoxaborole scaffold as a privileged pharmacophore in modern drug discovery.[3] The introduction of a nitro group, as in 7-nitrobenzo[c][1]oxaborol-1(3H)-ol, can significantly modulate the compound's physicochemical properties and biological activity, making a thorough understanding of its safety profile paramount.

Material Safety Data: A Composite Analysis

The following sections outline the anticipated hazards and safety precautions for 7-nitrobenzo[c][1]oxaborol-1(3H)-ol based on data from analogous compounds. It is imperative to treat this compound as a substance with unknown toxicological properties and to handle it with the utmost care.[1]

Hazard Identification

Based on the safety data for similar chemical structures, 7-nitrobenzo[c][1]oxaborol-1(3H)-ol should be considered as potentially hazardous. The primary anticipated hazards are:

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[5][6]

Signal Word: Warning[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

First-Aid Measures

In the event of exposure, prompt and appropriate first-aid measures are crucial. The following procedures are recommended:

  • Inhalation: Remove the individual from the contaminated area to fresh air. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation persists, seek medical attention.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides.[1][5]

  • Protective Equipment and Precautions for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust.[8]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[8]

  • Methods for Containment and Cleaning Up: For solid materials, carefully sweep or scoop up the spilled substance and place it into a suitable, labeled container for disposal. Avoid generating dust. Clean the spill area thoroughly with a suitable solvent and then with soap and water.[7]

Handling and Storage

Proper handling and storage are essential to minimize the risk of exposure and maintain the integrity of the compound.

Precautions for Safe Handling
  • Use only in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Avoid contact with skin, eyes, and clothing.[9]

  • Avoid breathing dust.

  • Wear appropriate personal protective equipment (PPE).

  • Wash hands thoroughly after handling.[9]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

Conditions for Safe Storage
  • Store in a tightly closed container.[9]

  • Keep in a cool, dry, and well-ventilated place.

  • Protect from light.[1]

  • Recommended storage temperature is between 2°C and 8°C.[1]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are critical for ensuring the safety of laboratory personnel.

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory, with preference given to the use of a certified chemical fume hood.

  • Eyewash stations and safety showers should be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)
Protection TypeRecommendations
Eye/Face Protection Wear chemical safety goggles or a face shield.[6]
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[1][6]
Respiratory Protection If dust is generated and engineering controls are not sufficient, use a NIOSH-approved respirator.[6]

Physical and Chemical Properties

PropertyAnticipated Value/Description
Appearance Solid, likely a powder. Color may range from off-white to yellow/brown.
Odor No data available.
Solubility Likely soluble in organic solvents such as DMSO and methanol.
Molecular Formula C₇H₆BNO₄
Molecular Weight 178.94 g/mol

Stability and Reactivity

  • Reactivity: Generally stable under recommended storage conditions. Benzoxaboroles can react with diols.[2]

  • Chemical Stability: Stable under normal temperatures and pressures.

  • Possibility of Hazardous Reactions: No hazardous reactions are expected under normal processing.

  • Conditions to Avoid: Incompatible materials, dust generation, excess heat.

  • Incompatible Materials: Strong oxidizing agents.[5]

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides.[1]

Toxicological and Ecological Information

  • Toxicological Information: No specific toxicological data is available for 7-nitrobenzo[c][1]oxaborol-1(3H)-ol. It should be handled as a compound with unknown toxicity. Based on related structures, it is presumed to be an irritant and potentially harmful.[1]

  • Ecological Information: No specific ecological data is available. It is important to prevent its release into the environment.[8]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with a licensed professional waste disposal service to ensure proper disposal.[9]

Experimental Protocols and Workflows

The synthesis and use of benzoxaborole derivatives require careful planning and execution. The following provides a generalized workflow for handling and experimentation with 7-nitrobenzo[c][1]oxaborol-1(3H)-ol.

General Handling and Solution Preparation Workflow

Gcluster_prepPreparationcluster_handlingHandlingcluster_storageStorageADon Personal ProtectiveEquipment (PPE)BWork in a ChemicalFume HoodA->BCWeigh the required amountof 7-nitrobenzo[c][1,2]oxaborol-1(3H)-olB->CDAdd solvent (e.g., DMSO)to the solidC->DEVortex or sonicate toensure complete dissolutionD->EFStore stock solution at-20°C or as recommendedE->F

Caption: Workflow for safe handling and solution preparation.

The Scientific Importance of Benzoxaboroles

The benzoxaborole moiety has gained significant attention in medicinal chemistry due to its unique ability to form reversible covalent bonds with biological targets. This has led to the development of drugs with novel mechanisms of action. For instance, tavaborole is an antifungal agent that inhibits leucyl-tRNA synthetase, and crisaborole is an anti-inflammatory agent that inhibits phosphodiesterase 4.[3] The incorporation of a nitro group can influence the electronic properties of the benzoxaborole, potentially enhancing its binding affinity or altering its pharmacokinetic profile. Research into nitro-substituted benzoxaboroles like 7-nitrobenzo[c][1]oxaborol-1(3H)-ol is crucial for expanding the therapeutic potential of this important class of compounds.

Conclusion

While a specific, comprehensive Safety Data Sheet for 7-nitrobenzo[c][1]oxaborol-1(3H)-ol is not widely available, a thorough analysis of related chemical structures provides a solid foundation for its safe handling. Researchers, scientists, and drug development professionals must treat this compound with the caution afforded to a substance with unknown toxicological properties. By adhering to the guidelines outlined in this technical guide, the risks associated with the use of 7-nitrobenzo[c][1]oxaborol-1(3H)-ol can be effectively managed, allowing for its continued investigation and potential contribution to the advancement of science and medicine.

References

  • Safety Data Sheet. (2014, April 2).
  • SAFETY DATA SHEET. (2025, April 30).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 30).
  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. (2015, May 27). Chemical Reviews. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (1999, July 28).
  • 7-nitrobenzo[c][1]oxaborol-1(3H)-ol — Chemical Substance Information - NextSDS. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2009, May 14).
  • 3H-benzo[c][1]oxaborol-1-ol and its important derivatives with antimicrobial activity. (2024, October). Journal of Molecular Recognition. [Link]

  • Benzoxaborole Protecting Groups | Saint Joseph's University. [Link]

  • Safety Data Sheet - Avanti Polar Lipids. (2018, January 18).
  • SAFETY DATA SHEET - Pfaltz & Bauer.
  • An improved synthesis of 7-nitrobenz-2-oxa-1,3-diazole analogs of CDP-diacylglycerol and phosphatidylinositol - PubMed. (1991, November). Chemistry and Physics of Lipids. [Link]

  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 10).

Deciphering the Mechanism of Action of 7-Nitrobenzoxaborole Derivatives in Bacteria: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of multidrug-resistant (MDR) bacterial infections, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antibiotic scaffolds. Benzoxaboroles represent a breakthrough class of boron-containing therapeutics. While early benzoxaboroles demonstrated efficacy through direct enzyme inhibition, the discovery of 7-nitrobenzoxaborole derivatives (such as the sulfonamide-based probe PT638) revealed a highly sophisticated, evolutionary bypass: a prodrug mechanism.

This whitepaper provides an in-depth technical analysis of how 7-nitrobenzoxaboroles infiltrate bacterial cells, undergo enzymatic bioreduction, and ultimately arrest protein synthesis. By detailing the causality behind the experimental workflows used to elucidate this mechanism, this guide serves as a self-validating framework for drug development professionals investigating prodrug-based antimicrobial agents.

The Boron Advantage: Fundamentals of the OBORT Mechanism

To understand 7-nitrobenzoxaboroles, we must first establish the baseline pharmacology of the benzoxaborole pharmacophore. The unique mechanism of action for this class is driven by the Lewis acidity of the heterocyclic boron atom, which possesses an empty p-orbital.

When an active benzoxaborole enters the editing site (CP1 domain) of bacterial1[1], it encounters the 3'-terminal adenosine (A76) of tRNA^Leu. The boron atom forms a reversible, covalent tetrahedral spiroborate adduct with the 2'- and 3'-oxygen atoms (cis-diols) of the terminal ribose ring. This process is known as the 2[2]. By trapping the tRNA in the editing site, the enzyme is locked in an inactive state, preventing the aminoacylation of leucine and rapidly halting bacterial protein synthesis.

The Prodrug Paradigm: Activation of 7-Nitrobenzoxaboroles

During structure-activity relationship (SAR) optimizations, researchers synthesized 7-nitrobenzoxaboroles (e.g., PT638) that exhibited potent whole-cell antibacterial activity against MRSA (MIC = 0.4 μg/mL) but paradoxically showed zero in vitro inhibition of purified LeuRS (IC50 > 100 μM)[3].

As an application scientist, encountering a disconnect between phenotypic potency and biochemical target engagement immediately suggests one of two scenarios: an alternative target, or a prodrug mechanism.

Genomic and metabolic deconvolution revealed that 7-nitrobenzoxaboroles are, in fact, 4[4]. Upon entering the bacterial cell, endogenous nitroreductases (primarily NfsB, and to a lesser extent NfsA) utilize NADH/NADPH to reduce the nitro group to an amino group. The resulting aminobenzoxaborole (e.g., PT662) is the active pharmacophore that successfully executes the OBORT mechanism against LeuRS.

MoA_Pathway Prodrug 7-Nitrobenzoxaborole (Prodrug, e.g., PT638) Entry Bacterial Cell Entry (Permeation) Prodrug->Entry Nitroreductase Bacterial Nitroreductases (NfsA / NfsB) Entry->Nitroreductase Intracellular Encounter Active Aminobenzoxaborole (Active Pharmacophore) Nitroreductase->Active Bioreduction (NADH/NADPH) Target Leucyl-tRNA Synthetase (LeuRS) CP1 Editing Domain Active->Target Binds Active Site Adduct Covalent Tetrahedral Adduct (OBORT Mechanism) Target->Adduct Interacts with tRNA tRNALeu Terminal Adenosine (A76 cis-diols) tRNA->Adduct Trapped by Boron Arrest Protein Synthesis Arrest & Bacterial Cell Death Adduct->Arrest Halts Translation

Figure 1: The prodrug activation pathway and OBORT mechanism of 7-nitrobenzoxaboroles in bacteria.

Quantitative Pharmacodynamics and Kinetics

To validate the prodrug hypothesis, it is critical to compare the kinetic and inhibitory parameters of the parent compound versus its activated metabolite. The table below synthesizes the quantitative data demonstrating the drastic shift in target engagement post-bioreduction.

Compound / EnzymeParameterValueScientific Interpretation
PT638 (7-Nitrobenzoxaborole)MIC (S. aureus MRSA)0.4 μg/mLDemonstrates highly potent whole-cell antibacterial activity.
PT638 (7-Nitrobenzoxaborole)saLeuRS IC50> 100 μMInactive against the purified target; confirms prodrug status.
PT662 (Aminobenzoxaborole)saLeuRS IC503.0 ± 1.2 μMThe active pharmacophore directly and potently inhibits LeuRS.
NfsB (Bacterial Nitroreductase)kcat/Km (for PT638)1.0 × 10⁶ M⁻¹ s⁻¹Highly efficient, primary bioreduction pathway in the bacterial cell.
NfsA (Bacterial Nitroreductase)kcat/Km (for PT638)5.2 × 10⁴ M⁻¹ s⁻¹Secondary bioreduction pathway; acts as a functional backup.

Self-Validating Experimental Workflows for MoA Elucidation

When establishing the mechanism of action (MoA) for a novel compound, the experimental design must be a self-validating system. We do not assume the target; we force the bacteria to reveal it through unbiased genomic pressure, and then we biochemically validate that exact pathway.

Experimental_Workflow Phase1 Phase 1: Phenotypic Screening MIC Determination (MRSA) Phase2 Phase 2: Target Deconvolution Serial Passage Resistance Selection Phase1->Phase2 Sub-MIC Exposure Phase3 Phase 3: Genomic Analysis Whole Genome Sequencing (WGS) Phase2->Phase3 Isolate Mutants Phase4 Phase 4: Prodrug Validation In Vitro Nitroreductase Assay Phase3->Phase4 leuRS Mutations Identified Phase5 Phase 5: Target Engagement LeuRS Aminoacylation Assay Phase4->Phase5 Active Metabolite Generated Outcome Validated Mechanism of Action (Prodrug + OBORT) Phase5->Outcome IC50 Correlation

Figure 2: Self-validating experimental workflow for elucidating the prodrug mechanism of action.

Workflow 1: Unbiased Target Deconvolution via Resistance Selection

Causality: Why use Whole Genome Sequencing (WGS) instead of targeted PCR? Because the parent compound fails to inhibit LeuRS in vitro. An unbiased approach prevents target misattribution. When WGS maps resistance directly to leuRS[5], it forces the hypothesis of a prodrug mechanism.

  • Sub-MIC Serial Passage: Inoculate MRSA cultures in cation-adjusted Mueller-Hinton broth containing 0.5× MIC of the 7-nitrobenzoxaborole.

  • Escalation: Perform daily passages into doubling concentrations of the compound until stable resistant colonies emerge (typically >8× MIC).

  • Genomic DNA Extraction: Isolate high-molecular-weight gDNA from the resistant clones using a standard column-based extraction kit.

  • Whole Genome Sequencing (WGS): Perform Illumina sequencing (e.g., 150 bp paired-end) and map reads against the parental MRSA reference genome.

  • SNP Identification: Identify single nucleotide polymorphisms (SNPs). Mutations clustering in the editing domain of leuRS (e.g., D343Y, G302S) provide the first self-validating clue of the true target.

Workflow 2: In Vitro Prodrug Activation Assay

Causality: To bridge the gap between whole-cell efficacy and in vitro target inactivity, we must prove that the bacterial enzymatic machinery converts the compound into an active state.

  • Enzyme Preparation: Express and purify recombinant staphylococcal nitroreductases (NfsA and NfsB) with an N-terminal His-tag via E. coli expression systems.

  • Reaction Assembly: In a 96-well plate, combine 100 μM of the 7-nitrobenzoxaborole prodrug, 1 mM NADH (or NADPH) cofactor, and 1 μM purified NfsB in 50 mM phosphate buffer (pH 7.4).

  • Incubation & Quenching: Incubate at 37°C. Remove aliquots at specific time points (0, 15, 30, 60 min) and immediately quench the reaction with an equal volume of ice-cold acetonitrile to precipitate proteins.

  • LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatant via LC-MS/MS. Quantify the exponential depletion of the nitro-parent mass and the stoichiometric appearance of the amino-metabolite mass.

Workflow 3: LeuRS Aminoacylation Inhibition Assay

Causality: Finally, to validate that the activated metabolite directly inhibits the target identified in Workflow 1, we test the synthesized amino-metabolite against purified LeuRS.

  • Reagent Setup: Prepare a reaction mix containing 30 mM HEPES (pH 7.5), 30 mM KCl, 10 mM MgCl₂, 2 mM ATP, 4 mg/mL E. coli tRNA, and 20 μM [¹⁴C]-Leucine.

  • Enzyme Addition: Add 1–5 nM of purified recombinant S. aureus LeuRS (saLeuRS).

  • Inhibitor Titration: Add serial dilutions of the synthesized amino-metabolite (e.g., PT662) to the wells, running the parent prodrug in parallel as a negative control.

  • Reaction & Detection: Incubate for 15 minutes at 37°C. Quench the reaction with 5% trichloroacetic acid (TCA) to precipitate the aminoacylated tRNA. Filter the precipitates through glass microfiber filters and measure radioactivity via liquid scintillation counting.

  • Validation: The amino-metabolite will demonstrate a dose-dependent reduction in [¹⁴C]-tRNA^Leu formation (yielding an IC50 of ~3 μM), definitively validating the OBORT mechanism.

Conclusion

The 7-nitrobenzoxaboroles represent a masterclass in rational drug design intersecting with evolutionary biology. By leveraging endogenous bacterial nitroreductases, these compounds bypass traditional permeability and efflux barriers as inert prodrugs, only to be weaponized intracellularly. The subsequent active aminobenzoxaboroles execute the highly specific OBORT mechanism, trapping tRNA^Leu and causing rapid bacterial cell death. Understanding this self-validating cascade is essential for researchers aiming to develop next-generation, resistance-evading antimicrobial therapeutics.

References

  • Title: Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA-Synthetase Inhibitors Source: ACS Infectious Diseases URL
  • Source: NIH.
  • Source: NIH.
  • Source: Preprints.
  • Title: Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism Source: ACS Chemical Biology URL

Sources

preliminary screening of 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol for anti-tuberculosis activity

Preliminary Screening of 7-nitrobenzo[c][1][2]oxaborol-1(3H)-ol for Anti-Tuberculosis Activity

Executive Summary

The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the urgent discovery of novel therapeutics operating via new mechanisms of action. Benzoxaboroles, a class of boron-containing heterocycles, have emerged as a highly promising scaffold for antimicrobial development. This guide provides a comprehensive framework for the preliminary in vitro screening of a specific candidate, 7-nitrobenzo[c][1][2]oxaborol-1(3H)-ol. We detail a tiered, logical workflow designed to efficiently assess its potential as an anti-tuberculosis agent. The process begins with determining whole-cell activity against Mtb, proceeds to evaluate cytotoxicity in a relevant human cell line, and culminates in calculating a selectivity index to gauge therapeutic potential. Advanced preliminary screening in an intracellular infection model is also described. Each protocol is presented with the underlying scientific rationale, ensuring that experimental choices are grounded in established best practices for tuberculosis drug discovery.

Introduction: The Rationale for Screening a Novel Benzoxaborole

Tuberculosis (TB) remains a leading cause of death from a single infectious agent worldwide.[3] The standard treatment regimen is long and arduous, and its efficacy is severely threatened by the increasing prevalence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[4] This crisis underscores the critical need for new anti-tubercular drugs with novel mechanisms of action that can bypass existing resistance pathways.

Benzoxaboroles have garnered significant attention due to their unique mode of action and potent activity against a range of pathogens.[5] Several benzoxaborole derivatives have demonstrated excellent activity against Mtb, often by inhibiting leucyl-tRNA synthetase (LeuRS), an essential enzyme for bacterial protein synthesis.[5][6] This inhibition occurs through a distinctive oxaborole tRNA-trapping (OBORT) mechanism, where the boron atom forms a covalent adduct with the terminal ribose of tRNALeu within the enzyme's editing site, effectively halting protein production.[7][8]

The candidate molecule, 7-nitrobenzo[c][1][2]oxaborol-1(3H)-ol, combines the validated benzoxaborole core with a nitro group. Nitroaromatic compounds, such as the clinical candidate Pretomanid, are a recognized class of anti-tubercular agents, often acting as prodrugs that are reductively activated within the mycobacterium.[9][10] The combination of these two privileged pharmacophores provides a strong rationale for investigating this specific compound's anti-TB potential.

This guide outlines the essential preliminary screening cascade to determine if 7-nitrobenzo[c][1][2]oxaborol-1(3H)-ol warrants further development.

The Screening Cascade: A Multi-Phase Approach

A successful preliminary screen must efficiently identify compounds that are not only potent against the pathogen but also safe for the host. Our workflow is designed to provide this critical data through a logical, three-phase process.

Gcluster_0Screening WorkflowACompound Acquisition7-nitrobenzo[c][1,2]oxaborol-1(3H)-olBPhase 1: Determine MIC90Whole-Cell Activity vs. M. tuberculosisA->BSolubilize in DMSOCPhase 2: Determine IC50Cytotoxicity vs. Human Cell Line (e.g., THP-1)B->CPotent Activity Observed?HOptional Phase 3: Intracellular ActivityMacrophage Infection ModelB->HIf PotentDData AnalysisCalculate Selectivity Index (SI = IC50 / MIC90)C->DToxicity Profile EstablishedEDecision PointD->EFAdvance to Lead Optimization(Mechanism of Action, In Vivo Studies)E->FSI > 10GDiscard CompoundE->GSI < 10H->C

Figure 1: High-level workflow for preliminary screening.

Phase 1: Whole-Cell Anti-mycobacterial Activity

The primary goal is to determine the Minimum Inhibitory Concentration (MIC) of the compound against a standard, virulent strain of M. tuberculosis, typically H37Rv (ATCC 25618). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.[11]

Rationale for Methodology

We will utilize the broth microdilution method in a 96-well plate format, which is a standard for determining MICs for Mtb.[12] For readout, the Microplate Alamar Blue Assay (MABA) is employed. This method is cost-effective, reliable, and avoids the use of radioactive materials or complex equipment.[13][14] The assay relies on the reduction of the blue indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin by metabolically active cells. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition.

Detailed Protocol: MIC Determination using MABA

Materials:

  • M. tuberculosis H37Rv strain.

  • Middlebrook 7H9 broth supplemented with 10% v/v OADC (Oleic Acid, Albumin, Dextrose, Catalase) and 0.05% w/v Tween-80.[1][2]

  • Sterile 96-well flat-bottom plates.

  • 7-nitrobenzo[c][1][2]oxaborol-1(3H)-ol (test compound) stock solution in DMSO.

  • Isoniazid or Rifampicin (positive control) stock solution in DMSO.

  • Alamar Blue reagent.

  • Sterile DMSO (vehicle control).

Procedure:

  • Plate Preparation: Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.

  • Compound Dilution:

    • In the first column (e.g., column 1), add 100 µL of the test compound stock solution (e.g., at 2X the highest desired final concentration).

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, typically across 10 points. Discard 100 µL from the last dilution well. This creates a gradient of compound concentrations.

    • Prepare control wells: positive control (e.g., Isoniazid), vehicle control (DMSO only), and growth control (media only).

  • Inoculum Preparation:

    • Grow Mtb H37Rv in supplemented 7H9 broth to mid-log phase (OD590 of ~0.5).

    • Dilute the culture to a final concentration that will result in approximately 1.5 x 105 CFU/mL in the assay plate.[15]

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well (except for a media-only sterility control well). The final volume in each well is now 200 µL.

  • Incubation: Seal the plate with a breathable seal or place it in a secondary container and incubate at 37°C for 5-7 days.[2]

  • Assay Readout:

    • Add 20 µL of Alamar Blue reagent to each well.

    • Re-incubate the plate for 12-24 hours.

    • Visually inspect the plate. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[13] Results can also be quantified using a fluorometer or spectrophotometer.

Phase 2: In Vitro Cytotoxicity Assessment

A potent anti-mycobacterial compound is only useful if it is not prohibitively toxic to human cells. This phase assesses the compound's cytotoxicity against a relevant mammalian cell line to determine its 50% inhibitory concentration (IC50).

Rationale for Methodology

The human monocytic cell line THP-1 (ATCC TIB-202) is an excellent choice for this assay.[1][9] Macrophages are the primary host cells for Mtb, making THP-1 cells highly relevant to the disease context.[16] The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cell viability.[16] Live cells with active dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product, which can be quantified spectrophotometrically.

Detailed Protocol: Cytotoxicity using MTT Assay

Materials:

  • THP-1 human monocytic cell line.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Sterile 96-well flat-bottom plates.

  • Test compound and control stock solutions in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

Procedure:

  • Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of approximately 5 x 104 cells per well in 100 µL of media.

  • Compound Addition:

    • Prepare serial dilutions of the test compound in culture medium.

    • Add 100 µL of the diluted compound to the appropriate wells.

    • Include wells for vehicle control (DMSO) and untreated cells (media only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[17]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Purple formazan crystals should become visible in living cells.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC50 is the concentration of the compound that reduces cell viability by 50%, determined by plotting a dose-response curve.

Data Analysis and Hit Prioritization

The data from Phase 1 and 2 are integrated to calculate the Selectivity Index (SI), a critical parameter for prioritizing compounds.

  • MIC90: The concentration of the compound required to inhibit 90% of Mtb growth.

  • IC50: The concentration of the compound that causes 50% toxicity to the mammalian host cells.

  • Selectivity Index (SI): Calculated as the ratio of cytotoxicity to activity (SI = IC50 / MIC90).[18]

A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the bacteria than to host cells. A commonly accepted threshold for a promising hit in early-stage discovery is an SI ≥ 10 .[18]

Example Data Presentation
CompoundMtb H37Rv MIC90 (µM)THP-1 IC50 (µM)Selectivity Index (SI)
7-nitrobenzo[c][1][2]oxaborol-1(3H)-ol 5.0>100>20
Isoniazid (Control)0.2>200>1000
Compound X (Hypothetical Poor Candidate)10.0252.5

Phase 3 (Advanced): Intracellular Activity

Mtb is an intracellular pathogen, residing and replicating within host macrophages. A compound's ability to penetrate the host cell and exert its anti-mycobacterial effect is a crucial indicator of potential in vivo efficacy.

Rationale for Methodology

This assay uses a macrophage infection model to create a more biologically relevant environment.[19] Differentiated THP-1 macrophages are infected with Mtb. After allowing for phagocytosis, extracellular bacteria are washed away, and the infected cells are treated with the test compound. The compound's efficacy is determined by measuring the reduction in viable intracellular bacteria, either through traditional colony-forming unit (CFU) counting or by using a reporter strain of Mtb (e.g., expressing luciferase) for a faster, higher-throughput readout.[1][20]

Abbreviated Protocol: Macrophage Infection Model
  • Differentiate THP-1 Monocytes: Treat THP-1 cells with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours to induce differentiation into adherent, macrophage-like cells.

  • Infect Macrophages: Infect the differentiated macrophages with Mtb H37Rv at a specific multiplicity of infection (MOI), typically between 1 and 10, for 4 hours.[17]

  • Remove Extracellular Bacteria: Wash the cells multiple times with fresh media to remove any bacteria that have not been phagocytosed.

  • Compound Treatment: Add fresh media containing serial dilutions of the test compound to the infected cells.

  • Incubation: Incubate for 3-5 days.

  • Assess Bacterial Viability:

    • CFU Counting: Lyse the host macrophages with a gentle detergent (e.g., Triton X-100), serially dilute the lysate, and plate on Middlebrook 7H10 agar to count viable CFUs.

    • Reporter Assay: If using a luciferase-expressing Mtb strain, lyse the cells and measure luminescence, which correlates with bacterial viability.[20]

Potential Mechanism of Action

Understanding the likely mechanism of action provides a strong theoretical foundation for the screening process. For benzoxaboroles, the primary target is often LeuRS.

Gcluster_0OBORT Mechanism of ActionLeuRSLeucyl-tRNA Synthetase (LeuRS)Editing SiteAdductTrapped Ternary Adduct(B-O-tRNA)LeuRS->AdductForms Covalent Bondwith tRNA DioltRNAtRNALeu(A76)tRNA->LeuRSBinds toBenzoxaboroleBenzoxaborole(B-OH)Benzoxaborole->LeuRSEntersResultProtein SynthesisInhibitedAdduct->Result

Figure 2: Hypothesized mechanism via LeuRS inhibition.

The boron atom of the benzoxaborole forms a covalent bond with the 2' and 3'-hydroxyl groups of the terminal adenosine (A76) on tRNALeu, trapping it in the editing site of LeuRS and preventing the completion of the aminoacylation cycle.[7] This leads to a halt in protein synthesis and subsequent bacterial death.

Conclusion and Future Directions

This technical guide provides a robust, logical, and experimentally validated pathway for the preliminary screening of 7-nitrobenzo[c][1][2]oxaborol-1(3H)-ol against M. tuberculosis. By systematically determining its whole-cell activity (MIC90), host cell cytotoxicity (IC50), and selectivity index (SI), a clear, data-driven decision can be made regarding its potential for further development.

If the compound demonstrates a promising profile (e.g., MIC90 < 10 µM, SI ≥ 10) and shows activity in the intracellular model, the subsequent steps would include:

  • Mechanism of Action Studies: Confirming the target (e.g., LeuRS enzyme inhibition assays) and isolating resistant mutants to identify the gene(s) responsible for resistance.[1]

  • Lead Optimization: Synthesizing analogues to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the compound's performance in established animal models of tuberculosis, such as the mouse model.[5]

This structured approach ensures that resources are focused on candidates with the highest probability of success, accelerating the critical mission of developing new, effective treatments for tuberculosis.

References

  • Patel, N., O'Malley, T., et al. (2018). The 7-phenyl benzoxaborole series is active against Mycobacterium tuberculosis. Tuberculosis (Edinb), 108, 96-98. Available at: [Link]

  • Patel, N., O'Malley, T., et al. (2017). A Novel 6-Benzyl Ether Benzoxaborole Is Active against Mycobacterium tuberculosis In Vitro. Antimicrobial Agents and Chemotherapy, 61(9), e01205-17. Available at: [Link]

  • Parish, T., et al. (2018). The 7-phenyl benzoxaborole series is active against Mycobacterium tuberculosis. Tuberculosis (Edinburgh, Scotland), 108, 96–98. Available at: [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 35(2), 364-369. Available at: [Link]

  • Gale, M., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. The European respiratory journal, 56(5), 2002266. Available at: [Link]

  • Maka, D., et al. (2014). Minimum inhibitory concentrations (MIC) determination of TB drugs and broad-spectrum antibiotics in M/X/TDR. European Respiratory Journal, 44(Suppl 58), P3633. Available at: [Link]

  • Šilar, M., et al. (2020). Design, synthesis, and biological evaluation of new Benzoxaborole derivatives as potential antimycobacterial agents. Sciforum. Available at: [Link]

  • Schön, T., et al. (2011). Measuring minimum inhibitory concentrations in mycobacteria. Methods in molecular biology (Clifton, N.J.), 719, 235–251. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of Functionalized Benzoboroxoles as Potential Antituberculosis Agents. Available at: [Link]

  • Andreu, N., et al. (2017). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 61(12), e01362-17. Available at: [Link]

  • Braissant, O., et al. (2013). Application of a Microcalorimetric Method for Determining Drug Susceptibility in Mycobacterium Species. Journal of Clinical Microbiology, 51(6), 1746-1754. Available at: [Link]

  • Viljoen, A., et al. (2020). Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays. Antimicrobial Agents and Chemotherapy, 64(6), e00055-20. Available at: [Link]

  • Leung, M., et al. (2017). System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis. Journal of visualized experiments : JoVE, (122), 55554. Available at: [Link]

  • Skerry, C., et al. (2017). A novel mycobacterial In Vitro infection assay identifies differences of induced macrophage apoptosis between CD4+ and CD8+ T cells. PLoS ONE, 12(2), e0171834. Available at: [Link]

  • Fletcher, H. A., et al. (2021). The in vitro direct mycobacterial growth inhibition assay (MGIA) for the early evaluation of TB vaccine candidates and assessment of protective immunity: a protocol for non-human primate cells. F1000Research, 10, 257. Available at: [Link]

  • Fletcher, H. A., et al. (2021). The in vitro direct mycobacterial growth inhibition assay (MGIA) for the early evaluation of TB vaccine candidates and assessment of protective immunity: a protocol for non-human primate cells. F1000Research, 10, 257. Available at: [Link]

  • Horváth, A., et al. (2021). Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation. Frontiers in Immunology, 12, 638096. Available at: [Link]

  • Pilkington, E. H., et al. (2019). Dimeric benzoboroxoles for targeted activity against Mycobacterium tuberculosis. Chemical Communications, 55(89), 13452-13455. Available at: [Link]

  • Leung, M., et al. (2016). System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis. Journal of Visualized Experiments, (122). Available at: [Link]

  • Le, T., et al. (2022). Epetraborole Is Active against Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy, 66(11), e0086022. Available at: [Link]

  • Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds. Available at: [Link]

  • Tadiparthi, K., et al. (2017). Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1][2]oxaborol-1(3H)-ol (GSK656). Journal of Medicinal Chemistry, 60(19), 8125-8137. Available at: [Link]

  • Wang, F., et al. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology, 11, 706915. Available at: [Link]

  • ResearchGate. (2021). Cytotoxicity detection and intracellular anti-Mycobacterium... Available at: [Link]

  • Kumar, P., et al. (2017). Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 25(3), 1015-1023. Available at: [Link]

  • Padiachy, D. M., et al. (2022). Pre-Clinical Tools for Predicting Drug Efficacy in Treatment of Tuberculosis. Antibiotics, 11(3), 323. Available at: [Link]

  • Wang, Z., et al. (2020). Screening and Identification of a Novel Anti-tuberculosis Compound That Targets Deoxyuridine 5′-Triphosphate Nucleotidohydrolase. Frontiers in Microbiology, 11, 1619. Available at: [Link]

  • AILA.org. (n.d.). Technical Instructions for Tuberculosis Screening and Treatment. Available at: [Link]

  • Centers for Disease Control and Prevention. (2023). Baseline Tuberculosis Screening and Testing for Health Care Personnel. Available at: [Link]

  • Krátký, M., et al. (2023). Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. International Journal of Molecular Sciences, 24(13), 10903. Available at: [Link]

  • Rodriguez-Rivero, R., et al. (2018). Ionophore A23187 shows anti-tuberculosis activity and synergy with tebipenem. Tuberculosis (Edinburgh, Scotland), 108, 129–135. Available at: [Link]

  • Kok, M. C., et al. (2024). The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. Molecules, 29(3), 743. Available at: [Link]

  • Kumar, P., et al. (2019). Drug resistance in Mycobacterium tuberculosis and targeting the l,d-transpeptidase enzyme. Drug Development Research, 80(1), 17-21. Available at: [Link]

  • Giordani, F., et al. (2018). Benzoxaborole treatment perturbs S-adenosyl-L-methionine metabolism in Trypanosoma brucei. PLoS Neglected Tropical Diseases, 12(5), e0006450. Available at: [Link]

  • ResearchGate. (n.d.). Comparative analyses of T. b. brucei treated with AN5568 and... Available at: [Link]

  • Valente, E., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. International Journal of Molecular Sciences, 24(8), 6981. Available at: [Link]

  • Majumdar, S., et al. (1996). Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. Bioorganic & Medicinal Chemistry Letters, 6(10), 1127-1132. Available at: [Link]

  • Li, H., et al. (2014). Synthesis of a novel fluorescent probe based on 7-nitrobenzo-2-oxa-1,3-diazole skeleton for the rapid determination of vitamin B12 in pharmaceuticals. Luminescence : the journal of biological and chemical luminescence, 29(6), 598–602. Available at: [Link]

  • ResearchGate. (n.d.). 7-nitrobenzo[c][1][2][13]oxadiazole (nitrobenzofurazan) derivatives with a sulfide group at the 4-position. Synthesis and physical properties. Available at: [Link]

  • Egorov, M. P., et al. (2024). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules, 29(13), 3042. Available at: [Link]

  • Semantic Scholar. (2011). Improved synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride (NBD-F). Available at: [Link]

Sources

Introduction: The 7-Nitrobenzoxaborole Scaffold - A Moiety of Therapeutic Promise

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of 7-Nitrobenzoxaborole Compounds

This guide provides a comprehensive technical overview of the key considerations for determining the pharmacokinetic (PK) and bioavailability profiles of 7-nitrobenzoxaborole compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of drug metabolism with specific insights into the unique chemistry of the benzoxaborole scaffold and the influence of the 7-nitro functional group. We will explore the causal relationships behind experimental design choices, ensuring a robust and self-validating approach to characterization.

Benzoxaboroles have emerged as a versatile and privileged scaffold in modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1][2] Their unique structure, featuring a boron atom integrated into a heterocyclic ring system, confers distinct physicochemical properties. The benzoxaborole moiety is known for its stability compared to arylboronic acids and its ability to form reversible covalent bonds with biological targets, often inhibiting enzymes like leucyl-tRNA synthetase (LeuRS).[1][3]

The introduction of a nitro group at the 7-position (7-NO₂) is a strategic design element intended to modulate the electronic properties of the molecule. The nitro group is a strong electron-withdrawing group, a characteristic that can significantly influence a compound's acidity, receptor binding affinity, and overall pharmacokinetic profile.[4][5] However, the presence of a nitroaromatic system also introduces specific metabolic pathways, primarily reductive metabolism, that are critical to understand for predicting a compound's efficacy, safety, and disposition in vivo.[6][7]

This guide will deconstruct the essential ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-nitrobenzoxaborole compounds, providing both theoretical grounding and practical experimental frameworks.

Predicted Metabolic Pathways and Bioactivation

The metabolic fate of a 7-nitrobenzoxaborole is dictated by two primary structural features: the nitroaromatic system and the benzoxaborole core.

The Central Role of Nitro-Reduction

The nitro group is the most likely initial site of metabolic transformation. This process, catalyzed by a variety of nitroreductases (including NADPH:P450 oxidoreductase), involves a sequential six-electron reduction.[7] This pathway is of paramount importance as the intermediates can be highly reactive and may contribute to both the therapeutic mechanism and potential toxicity.[4][6]

The reduction proceeds as follows:

  • Nitro (R-NO₂) → Nitroso (R-NO): A two-electron reduction.

  • Nitroso (R-NO) → Hydroxylamine (R-NHOH): A further two-electron reduction. The hydroxylamine intermediate is often a key player in the generation of reactive electrophiles.[7]

  • Hydroxylamine (R-NHOH) → Amine (R-NH₂): The final two-electron reduction yields the corresponding 7-amino-benzoxaborole.

This reductive process can be influenced by oxygen tension, with anaerobic conditions often favoring more complete reduction.[8] The gut microbiome, which contains a high concentration of nitroreductases, can also play a significant role in the metabolism of orally administered nitroaromatic compounds.[9]

G cluster_0 Metabolic Reduction of 7-Nitro Group Nitro 7-Nitrobenzoxaborole (R-NO₂) Nitroso 7-Nitroso Intermediate (R-NO) Nitro->Nitroso +2e⁻, +2H⁺ (Nitroreductases) Hydroxylamine 7-Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine 7-Aminobenzoxaborole (R-NH₂) Hydroxylamine->Amine +2e⁻, +2H⁺ Reactive Reactive Electrophiles (e.g., Nitrenium Ion) Hydroxylamine->Reactive Further Activation (e.g., Acetylation, Sulfation)

Caption: Predicted metabolic reduction pathway of the 7-nitro group.

Metabolism of the Benzoxaborole Core

The benzoxaborole ring itself is generally stable.[1] However, it is not metabolically inert. Phase I oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, can occur on the aromatic ring, leading to hydroxylated metabolites. The specific CYP isozymes involved would need to be identified experimentally. Phase II metabolism may involve glucuronidation or sulfation of these newly formed hydroxyl groups or the existing hydroxyl on the boron atom.

It is also important to consider the dynamic equilibrium between the cyclic hemiboronic acid (the closed ring) and the open-chain boronic acid. Studies have shown a strong preference for the closed cyclic form under aqueous conditions, which is crucial for its biological activity and stability.[10]

Pharmacokinetic Profile: A Four-Pillar Analysis (ADME)

A comprehensive understanding of the ADME properties is essential for optimizing dosing regimens and predicting clinical outcomes.

Absorption and Bioavailability

Oral bioavailability is a critical parameter for many drug candidates. For benzoxaboroles, this can be a challenge, with some derivatives showing poor absorption.[1][3] Factors influencing the absorption of 7-nitrobenzoxaboroles include:

  • Solubility: The compound must be sufficiently soluble in the gastrointestinal fluid.

  • Permeability: The ability to cross the intestinal membrane (e.g., as assessed by a Caco-2 permeability assay).

  • First-Pass Metabolism: Significant metabolism in the gut wall or liver before reaching systemic circulation can drastically reduce bioavailability. Given the high potential for nitro-reduction by gut microbiota and hepatic enzymes, this is a key area of investigation.

While specific oral bioavailability data for 7-nitrobenzoxaboroles are not publicly available, data from a related 7-substituted benzoxaborole, AN3365 (epetraborole), can provide a valuable benchmark. Following subcutaneous administration in mice, AN3365 demonstrated 100% bioavailability, indicating excellent absorption from the subcutaneous space.[11] However, oral bioavailability may differ significantly.

Distribution

Once absorbed, a drug distributes into various tissues. Key parameters include:

  • Volume of Distribution (Vd): Indicates the extent of tissue distribution. A large Vd suggests the compound is distributing widely outside of the bloodstream.

  • Plasma Protein Binding (PPB): Highly protein-bound drugs have less free compound available to exert a pharmacological effect. This is a critical parameter to measure, as only the unbound fraction is active.

  • CNS Penetration: For compounds targeting the central nervous system, the ability to cross the blood-brain barrier is essential.

Metabolism (As detailed in Section 2.0)

The rate and pathways of metabolism determine the compound's half-life and the profile of circulating metabolites. The primary metabolic routes are predicted to be nitro-reduction and, to a lesser extent, oxidation of the benzoxaborole ring.

Excretion

The parent drug and its metabolites are ultimately eliminated from the body, typically via the kidneys (renal excretion) or in the feces (biliary excretion). The route and rate of excretion determine the final clearance of the compound.

Quantitative Pharmacokinetic Data

The table below summarizes key pharmacokinetic parameters for the 7-substituted benzoxaborole analogue AN3365 in mice, which serves as a relevant case study.

ParameterValueSpeciesDose & RouteCitation
AUClast 12.1 h·µg/mLCD-1 Mouse30 mg/kg, s.c.[11]
Terminal Half-life (t1/2) 2.5 hoursCD-1 Mouse30 mg/kg, s.c.[11]
Bioavailability (F) 100%CD-1 Mouse30 mg/kg, s.c.[11]

Note: Data for AN3365, a 7-oxy-propanol-substituted aminomethyl benzoxaborole, is presented as an analogue to guide expectations for the broader class of 7-substituted benzoxaboroles.

Experimental Protocols for PK/Bioavailability Assessment

A tiered, systematic approach is required to fully characterize the ADME profile of a novel 7-nitrobenzoxaborole compound.

In Vitro ADME Assays

These initial screens provide crucial data to guide in vivo studies and are essential for understanding the fundamental properties of the compound.

G cluster_0 In Vitro ADME Workflow Start Test Compound (7-Nitrobenzoxaborole) Sol Kinetic Solubility (pH 7.4) Start->Sol Perm Permeability (Caco-2 Assay) Start->Perm Stab Metabolic Stability (Liver Microsomes) Start->Stab PPB Plasma Protein Binding Start->PPB End In Vivo PK Candidate Profile Sol->End Perm->End CYP CYP Inhibition & Identification Stab->CYP Stab->End PPB->End CYP->End

Caption: High-level workflow for in vitro ADME profiling.

Protocol 4.1.1: Metabolic Stability in Human Liver Microsomes (HLM)

  • Rationale: To determine the intrinsic clearance of the compound by hepatic enzymes. A high clearance in this assay suggests rapid metabolism and likely a short half-life in vivo.

  • Methodology:

    • Prepare Incubation Mixture: In a microcentrifuge tube, combine pooled Human Liver Microsomes (HLM) (final concentration 0.5 mg/mL), 100 mM potassium phosphate buffer (pH 7.4), and the 7-nitrobenzoxaborole test compound (final concentration 1 µM).[12]

    • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate Reaction: Start the metabolic reaction by adding a NADPH-regenerating system.[12]

    • Time-Point Sampling: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench Reaction: Stop the reaction at each time point by adding a 2:1 ratio of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated version of the analyte or a structurally similar compound).[13]

    • Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.

    • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

In Vivo Pharmacokinetic Study
  • Rationale: To determine the complete pharmacokinetic profile of the compound in a living system, integrating absorption, distribution, metabolism, and excretion.

  • Methodology (Rodent Model - Rat):

    • Animal Dosing: Administer the 7-nitrobenzoxaborole compound to a cohort of rats (e.g., Sprague-Dawley) via both intravenous (IV) and oral (PO) routes. The IV dose (e.g., 1-2 mg/kg) provides the reference for calculating absolute bioavailability. The PO dose (e.g., 10-20 mg/kg) assesses oral absorption.[14]

    • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from each animal at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[14][15]

    • Plasma Preparation: Immediately process the blood samples by centrifugation at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.[15]

    • Sample Extraction: Perform a protein precipitation extraction on the plasma samples as described in Protocol 4.1.1.

    • Bioanalysis: Quantify the concentration of the parent drug (and any major metabolites, if standards are available) in each plasma sample using a validated UHPLC-MS/MS method.[13]

    • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, CL, Vd) for both IV and PO routes. Absolute oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Analytical Methodology: UHPLC-MS/MS
  • Rationale: This is the gold standard for quantifying low concentrations of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[13][16]

  • General Procedure:

    • Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI), typically in negative mode for benzoxaboroles, is used to generate ions.[13]

    • Quantification: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure selectivity and accurate quantification.

Conclusion and Future Directions

The pharmacokinetic profile of 7-nitrobenzoxaborole compounds is a complex interplay between the inherent stability of the benzoxaborole scaffold and the potent metabolic directing effect of the 7-nitro group. The primary metabolic pathway is anticipated to be the reduction of the nitro group, a process that can significantly impact the compound's half-life, bioavailability, and potential for bioactivation. While some benzoxaboroles have demonstrated challenges with oral bioavailability, strategic medicinal chemistry efforts can mitigate these liabilities.

The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of these promising therapeutic agents. A thorough characterization of the ADME properties, from early in vitro screens to definitive in vivo pharmacokinetic studies, is indispensable for advancing 7-nitrobenzoxaborole candidates toward clinical development. Future work should focus on establishing a quantitative structure-activity relationship (QSAR) for the ADME properties within this chemical class to accelerate the design of next-generation compounds with optimized pharmacokinetic profiles.

References

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. [Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. [Link]

  • Full article: Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). (2018). Taylor & Francis Online. [Link]

  • Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. (2025). Preprints.org. [Link]

  • Metabolism of Nitroaromatic Compounds. (n.d.). SpringerLink. [Link]

  • In vitro inhibition and induction of human liver cytochrome P450 enzymes by NTBC and its metabolism in human liver microsomes. (n.d.). KU ScholarWorks. [Link]

  • (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2025). ResearchGate. [Link]

  • New mechanism of action of AN-3365 linked to potent activity in Gram-negative bacterial infections. (2010). BioWorld. [Link]

  • (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). ResearchGate. [Link]

  • A Novel Class of Orally Bioavailable Phenylglycine–Benzoxaborole Conjugates with Antimalarial Activity and Potentially Novel Mechanism of Action. (2025). ACS Publications. [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2022). PubMed. [Link]

  • Effect of aromatic nitro compounds on oxidative metabolism by cytochrome P-450 dependent enzymes. (n.d.). PubMed. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]

  • Potency and Spectrum of Activity of AN3365, a Novel Boron-Containing Protein Synthesis Inhibitor, Tested against Clinical Isolates of Enterobacteriaceae and Nonfermentative Gram-Negative Bacilli. (n.d.). PMC. [Link]

  • Benzoxaboroles—Novel Autotaxin Inhibitors. (2019). MDPI. [Link]

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. (2015). ACS Publications. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen. [Link]

  • Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024). (2025). PubMed. [Link]

  • Preclinical pharmacokinetic profile of a new drug candidate to treat sickle cell disease symptoms. (n.d.). Longdom Publishing. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. (n.d.). ResearchGate. [Link]

  • Subinhibitory Concentrations of Bacteriostatic Antibiotics Induce relA-Dependent and relA-Independent Tolerance to β-Lactams. (n.d.). PMC. [Link]

  • In vitro drug metabolism using liver microsomes. (2004). PubMed. [Link]

  • Potency and spectrum of activity of AN3365, a novel boron-containing protein synthesis inhibitor, tested against clinical isolates of Enterobacteriaceae and nonfermentative Gram-negative bacilli. (2013). PubMed. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. (2016). PubMed. [Link]

  • In Vitro Activities of AN3365: A Novel Boron Containing Protein Synthesis Inhibitor, and Other Antimicrobial Agents against Anaerobes and Neisseria gonorrhoeae. (n.d.). IDSA. [Link]

  • Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. (n.d.). Agilent. [Link]

  • Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. (n.d.). PMC. [Link]

  • A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application. (2025). ResearchGate. [Link]

  • Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents. (n.d.). Virology Journal. [Link]

  • A Chromatographic Approach for Simultaneous Quantification of Multiple Anticoagulants in Human Plasma Samples. (2026). PMC. [Link]

  • Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus. (2001). PubMed. [Link]

  • Pre-analytical processing of plasma and serum samples for combined proteome and metabolome analysis. (n.d.). Frontiers. [Link]

  • Preclinical pharmacokinetic profile of ciprofloxacin analogues in rabbits after oral administration. (2025). PubMed. [Link]

Sources

A Technical Guide to the Binding Affinity of 7-nitrobenzo[c]oxaborol-1(3H)-ol with Leucyl-tRNA Synthetase

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Fidelity of Protein Synthesis

Leucyl-tRNA synthetase (LeuRS) represents a critical chokepoint in the cellular machinery of protein synthesis. As a member of the aminoacyl-tRNA synthetase (aaRS) family, its primary function is to ensure the fidelity of the genetic code by catalyzing the specific attachment of L-leucine to its cognate tRNA (tRNALeu). This two-step process, involving the initial activation of leucine with ATP to form a leucyl-adenylate intermediate, followed by the transfer of the leucyl moiety to the 3'-end of tRNALeu, is fundamental for the correct incorporation of leucine into nascent polypeptide chains.

The indispensability of LeuRS for cell viability, coupled with structural differences between prokaryotic and eukaryotic orthologs, has positioned it as a compelling target for the development of novel antimicrobial agents. Furthermore, many aaRSs, including LeuRS, possess a distinct editing or proofreading domain to hydrolyze misactivated non-cognate amino acids or mischarged tRNAs, thereby maintaining the high fidelity of protein synthesis. It is this editing domain that has emerged as a particularly attractive target for a novel class of inhibitors: the benzoxaboroles.

This technical guide provides an in-depth analysis of the binding affinity of a specific benzoxaborole derivative, 7-nitrobenzo[c]oxaborol-1(3H)-ol, to leucyl-tRNA synthetase. We will delve into the mechanistic underpinnings of this interaction, the structural determinants of binding, and the established methodologies for quantifying this affinity.

The Oxaborole tRNA-Trapping (OBORT) Mechanism: A Covalent Cage

The inhibitory action of benzoxaboroles against LeuRS is not a simple competitive binding at the active site. Instead, it relies on a sophisticated and potent mechanism known as the Oxaborole tRNA-Trapping (OBORT) mechanism. This mechanism is a substrate-assisted, covalent inhibition that effectively locks the enzyme in a non-productive state.

The process unfolds within the hydrolytic editing site of the LeuRS enzyme, which is housed in the Connective Polypeptide 1 (CP1) domain. The key steps are as follows:

  • Initial Binding: The benzoxaborole inhibitor enters the editing site of the LeuRS enzyme.

  • tRNALeu Engagement: The 3'-terminal adenosine (A76) of a tRNALeu molecule also binds to the editing site, a necessary step for the proofreading function of the enzyme.

  • Covalent Adduct Formation: The electrophilic boron atom of the benzoxaborole ring is the critical player. It forms a stable, covalent bond with the cis-diol of the ribose sugar of the terminal adenosine of tRNALeu.

  • Enzyme Inactivation: This ternary complex of LeuRS-tRNALeu-benzoxaborole traps the tRNA in the editing site, preventing the catalytic turnover of the enzyme. The enzyme is thus sequestered in an inactive state, leading to the cessation of protein synthesis and ultimately, cell death.

The following diagram illustrates the fundamental principle of the OBORT mechanism.

OBORT_Mechanism cluster_binding Binding Events LeuRS Leucyl-tRNA Synthetase (LeuRS) Editing Site (CP1 Domain) Adduct Covalent LeuRS-tRNA-Inhibitor Adduct LeuRS->Adduct Forms Ternary Complex Inhibitor 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol Inhibitor->LeuRS Enters Editing Site tRNA tRNA-Leu (3'-terminal adenosine) tRNA->LeuRS Engages Editing Site Inactive Inhibition of Protein Synthesis Adduct->Inactive Enzyme Trapped ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Enzyme Purified LeuRS in Buffer ITC_Instrument Isothermal Titration Calorimeter Enzyme->ITC_Instrument Inhibitor 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol in same Buffer Titration Titrate Inhibitor into Enzyme Solution Inhibitor->Titration ITC_Instrument->Titration Heat_Measurement Measure Heat Change per Injection Titration->Heat_Measurement Binding_Isotherm Generate Binding Isotherm Heat_Measurement->Binding_Isotherm Fitting Fit Data to a Binding Model Binding_Isotherm->Fitting Thermodynamics Determine Kd, ΔH, ΔS, n Fitting->Thermodynamics

The Electronic Effects of the Nitro Group on the Benzoxaborole Scaffold: A Technical Guide to Lewis Acidity and Molecular Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxaborole pharmacophore represents a paradigm shift in the design of boron-containing therapeutics. By embedding a boron atom within a strained five-membered oxaborole ring, researchers have unlocked a class of compounds capable of forming reversible covalent bonds with biological nucleophiles. This technical guide explores the profound stereoelectronic impact of introducing a nitro group (-NO₂) to the benzoxaborole scaffold. We dissect how this strong electron-withdrawing group modulates boron's Lewis acidity, enhances target affinity at physiological pH, and provides a versatile synthetic handle for advanced drug development.

The Benzoxaborole Pharmacophore: A Foundation in Boron Chemistry

To understand the impact of substituents, one must first examine the baseline chemistry of the benzoxaborole ring. The boron atom in a boronic acid or ester is isoelectronic with a carbocation; it is sp² hybridized, possesses an empty p-orbital, and adopts a trigonal planar geometry[1].

Unlike a carbocation, the weak Lewis acidity of the boron atom allows it to reversibly accept electron pairs, facilitating the formation of covalent bonds with nucleophiles such as cis-diols[1]. The ring strain inherent in the five-membered oxaborole ring inherently enhances this Lewis acidity compared to acyclic boronic acids[2]. This unique property is the driving force behind the biological activity of FDA-approved drugs like tavaborole and crisaborole, which target specific enzymes by trapping their diol-containing substrates[1].

Stereoelectronic Modulation: The Role of the Nitro Group

The addition of a nitro group to the benzoxaborole scaffold fundamentally alters its electronic landscape. The nitro group acts as a potent electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects[3][4].

Enhancing Lewis Acidity and Lowering pKa

By pulling electron density away from the aromatic ring, the nitro group significantly increases the electrophilicity of the boron atom[2][4]. This electron withdrawal lowers the pKa of the boron center. At physiological pH (7.4), a lower pKa ensures that a higher fraction of the benzoxaborole exists in the reactive, tetrahedral boronate state. This directly enhances the thermodynamic favorability of nucleophilic attack by target diols, driving the equilibrium toward the formation of a stable enzyme-inhibitor adduct[2].

Oxidative Stability via Intramolecular Coordination

Boronic acids are traditionally susceptible to oxidative deboronation in physiological environments[1]. However, stereoelectronic effects dictate that an ortho-nitro group can coordinate its oxygen to the empty p-orbital of the boron atom[1][5]. This intramolecular coordination sterically and electronically shields the boron center, destabilizing the oxidation transition state and increasing its stability against oxidative degradation by several orders of magnitude compared to unsubstituted phenylboronic acids[1][5].

G N1 Nitro Group (-NO2) Addition N2 Electron Withdrawal (Inductive & Resonance) N1->N2 N3 Increased Boron Lewis Acidity N2->N3 N4 Lowered pKa (Enhanced Reactivity) N3->N4 N5 Enhanced cis-Diol Binding at pH 7.4 N4->N5

Caption: Logical flow of stereoelectronic effects induced by the nitro group on benzoxaborole.

Mechanism of Action: The OBORT Pathway

The heightened Lewis acidity of nitrobenzoxaboroles is critical for their mechanism of action, particularly in antimicrobial applications. A primary target for these compounds is leucyl-tRNA synthetase (LeuRS)[2].

The mechanism, known as Oxaborole tRNA Trapping (OBORT), relies entirely on the boron atom's ability to act as a Lewis acid. The nitrobenzoxaborole enters the editing site of the LeuRS enzyme. Once positioned, the highly electrophilic boron atom reacts with the 2'- and 3'-hydroxyl groups (a cis-diol) of the terminal adenosine residue (A76) of tRNA^Leu[2]. This forms a stable, covalently bound tetrahedral adduct that effectively paralyzes the enzyme, halting protein synthesis and leading to cell death[2].

G A Nitrobenzoxaborole Enters LeuRS Editing Site B Boron Acts as Lewis Acid A->B C Nucleophilic Attack by tRNA A76 2',3'-cis-diols B->C D Formation of Stable Tetrahedral Adduct C->D E Protein Synthesis Halted (Cell Death) D->E

Caption: The Oxaborole tRNA Trapping (OBORT) mechanism of action in target cells.

Quantitative Data: Substituent Effects on the Scaffold

The electronic nature of the substituent directly dictates the physicochemical and biological profile of the benzoxaborole. The table below summarizes the comparative impact of various functional groups.

Compound Class / SubstituentElectronic EffectImpact on Boron Lewis AcidityPrimary Biological Application
Unsubstituted Benzoxaborole BaselineBaselineGeneral Pharmacophore / Baseline
6-Nitrobenzoxaborole Strong EWG (-I, -M)Significantly IncreasedAntimicrobial (LeuRS), Trypanocidal[2][6]
5-Fluoro-benzoxaborole Mild EWG (-I)Moderately IncreasedAntifungal (e.g., Tavaborole)[1]
6-Aminobenzoxaborole Strong EDG (+M)DecreasedSynthetic Intermediate[2][6]

Note: The nitro group not only increases target affinity but also serves as a critical synthetic intermediate. It can be selectively reduced to an aniline, providing a handle for further structural elaboration (e.g., into sulfonamides or amides)[4][6][7].

Self-Validating Experimental Protocols

The synthesis and manipulation of nitrobenzoxaboroles require precise control over reaction conditions to maintain the integrity of the oxaborole ring. Below are field-proven methodologies for the nitration and subsequent reduction of the scaffold.

Protocol 1: Regioselective Nitration of the Benzoxaborole Scaffold

This protocol details the direct nitration of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol to yield the 6-nitro derivative[2].

  • Solvation & Cooling: Dissolve 1.37 g (0.0085 mol) of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol in 40 mL of carbon tetrachloride (CCl₄)[2]. Cool the solution strictly to -40°C.

  • Electrophilic Aromatic Substitution: Slowly add 10 mL of 100% fuming nitric acid dropwise.

    • Causality & Validation: Maintaining the temperature below -40°C is critical. It prevents runaway exothermic over-nitration and ensures regioselectivity at the 6-position, driven by the directing effects of the existing substituents[2].

  • Reaction Propagation: Stir the reaction mixture for 20 minutes at -40°C[2].

  • Quenching: Pour the yellow solution into ice and stir for 10 minutes at room temperature to rapidly quench the fuming nitric acid[2].

  • Extraction & Neutralization: Extract the aqueous mixture with ethyl acetate. Wash the organic layer with 1M aqueous sodium hydroxide.

    • Causality & Validation: The NaOH wash neutralizes residual nitric acid, adjusting the pH to 7. This prevents acid-catalyzed degradation of the oxaborole ring during concentration[2].

  • Isolation: Wash with water, dry over magnesium sulfate, filter, and remove the solvent under reduced pressure. Triturate the resulting orange oil with hexane to yield pure 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol as a yellow solid (Expected yield: ~82%)[2].

Protocol 2: Catalytic Hydrogenation to 6-Aminobenzoxaborole

The nitro group is frequently reduced to an amine to synthesize advanced therapeutic hybrids (e.g., cinnamoyl-oxaborole amides)[6].

  • Preparation: Dissolve the isolated 6-nitrobenzoxaborole (e.g., 2.00 g) in a solvent system of 10% acetic acid in THF (40 mL)[8].

  • Catalyst Addition: Add Palladium on Carbon (Pd/C) catalyst in portions[2][8].

  • Hydrogenation: Expose the mixture to continuously bubbled hydrogen gas (H₂) under atmospheric pressure. Stir at room temperature for 24 hours[6][8]. Monitor via LC-MS until the nitro mass is fully depleted.

  • Safe Filtration: Purge the reaction mixture thoroughly with nitrogen (N₂) gas for several minutes[8].

    • Causality & Validation: Purging with N₂ is a mandatory safety step. It displaces residual hydrogen gas, preventing the spontaneous ignition of the highly reactive Pd/C catalyst upon exposure to atmospheric oxygen during filtration.

  • Recovery: Filter the mixture through a pad of Celite to remove the Pd/C. Evaporate the filtrate under reduced pressure to isolate the 6-aminobenzoxaborole as a brown oil[2][8].

G S1 Benzoxaborole Scaffold S2 Nitration (HNO3, CCl4, -40°C) S1->S2 S3 6-Nitrobenzoxaborole S2->S3 S4 Catalytic Hydrogenation (H2, Pd/C) S3->S4 S5 6-Aminobenzoxaborole (Intermediate) S4->S5

Caption: Step-by-step synthetic workflow from benzoxaborole to its amino-substituted derivative.

Conclusion

The strategic incorporation of a nitro group into the benzoxaborole scaffold is a masterclass in stereoelectronic drug design. By drastically increasing the Lewis acidity of the boron atom, the nitro group optimizes the molecule for nucleophilic attack by biological diols at physiological pH, while simultaneously conferring resistance to oxidative deboronation. Furthermore, its utility as a synthetic precursor to amino-derivatives ensures that the nitrobenzoxaborole remains a cornerstone intermediate in the ongoing development of novel antimicrobial, antiviral, and antiparasitic therapeutics.

References

  • 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)
  • Source: nih.
  • Source: mit.
  • Source: proquest.
  • Source: researchgate.
  • Source: core.ac.
  • Source: liverpool.ac.
  • Source: acs.
  • Source: osti.

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Assays Using 7-nitrobenzo[c]oxaborol-1(3H)-ol

Application Notes and Protocols for In Vitro Assays Using 7-nitrobenzo[c][1][2]oxaborol-1(3H)-ol

Introduction: The Emergence of a Novel Benzoxaborole in Antimicrobial Research

7-nitrobenzo[c][1][2]oxaborol-1(3H)-ol, also known as AN3365, is a prominent member of the benzoxaborole class of compounds, which has garnered significant attention in the field of drug discovery for its potent antimicrobial properties.[3][4] This class of boron-heterocyclic compounds is characterized by a unique structural motif that imparts novel biological activities.[5] Specifically, 7-nitrobenzo[c][1][2]oxaborol-1(3H)-ol has demonstrated broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, as well as certain parasitic protozoa.[3][4]

The primary mechanism of action of this compound is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[4] This inhibition occurs through a distinctive "oxaborole tRNA trapping" (OBORT) mechanism, where the boron atom forms a covalent adduct with the ribose diol of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme.[4] This trapping of the tRNA molecule effectively halts protein synthesis, leading to bacterial cell death. The novelty of this mechanism provides a promising avenue to combat antimicrobial resistance.

These application notes provide detailed protocols for the in vitro evaluation of 7-nitrobenzo[c][1][2]oxaborol-1(3H)-ol, designed for researchers, scientists, and drug development professionals. The protocols are intended to be self-validating systems, with explanations of the scientific principles behind the experimental choices to ensure technical accuracy and reproducibility.

Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the physicochemical properties of 7-nitrobenzo[c][1][2]oxaborol-1(3H)-ol is critical for accurate and reproducible in vitro assays.

Solubility and Stability:

7-nitrobenzo[c][1][2]oxaborol-1(3H)-ol is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[6] For in vitro assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO. The stability of the compound in aqueous solutions may vary, and it is advisable to prepare fresh dilutions in culture media or buffers for each experiment. It is good practice to avoid repeated freeze-thaw cycles of the stock solution.[7]

Protocol for Stock Solution Preparation:
  • Materials:

    • 7-nitrobenzo[c][1][2]oxaborol-1(3H)-ol powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Analytical balance

    • Vortex mixer

  • Procedure:

    • Accurately weigh a desired amount of 7-nitrobenzo[c][1][2]oxaborol-1(3H)-ol powder using an analytical balance.

    • In a sterile tube, dissolve the powder in the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or 20 mM).

    • Vortex the solution until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C, protected from light.[7]

Core In Vitro Assays

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution assay is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8] This assay is fundamental for assessing the potency of 7-nitrobenzo[c][1][2]oxaborol-1(3H)-ol against a panel of clinically relevant bacteria. The protocol described here is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]

MIC_Workflowcluster_prepPreparationcluster_assayAssaycluster_analysisAnalysisAPrepare serial dilutions of 7-nitrobenzo[c][1,2]oxaborol-1(3H)-olCInoculate microtiter plate wells containing compound dilutionsA->CBPrepare standardized bacterial inoculum (0.5 McFarland)B->CDIncubate at 37°C for 18-24 hoursC->DEVisually inspect for turbidity or use a plate readerD->EFDetermine MIC: Lowest concentration with no visible growthE->FLeuRS_Workflowcluster_prepPreparationcluster_assayAssaycluster_analysisAnalysisAPrepare reaction mixture: Buffer, ATP, MgCl2, tRNA, [3H]-LeucineBAdd varying concentrations of 7-nitrobenzo[c][1,2]oxaborol-1(3H)-olA->BCInitiate reaction by adding purified LeuRS enzymeB->CDIncubate at 37°CC->DEStop reaction and precipitate macromolecules with TCAD->EFFilter and wash precipitateE->FGQuantify radioactivity using scintillation countingF->GHCalculate % inhibition and IC50G->H

Caption: Workflow for Leucyl-tRNA Synthetase (LeuRS) inhibition assay.

  • Materials:

    • Purified bacterial LeuRS enzyme

    • 7-nitrobenzo[c]o[1][2]xaborol-1(3H)-ol stock solution (in DMSO)

    • [3H]-Leucine (radiolabeled)

    • Unlabeled L-Leucine

    • tRNA specific for Leucine (tRNALeu)

    • ATP (Adenosine triphosphate)

    • Reaction buffer (e.g., Tris-HCl with MgCl2, KCl, and DTT)

    • Trichloroacetic acid (TCA), 10% and 5% solutions

    • Glass fiber filters

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Reaction Setup:

      • In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, ATP, MgCl2, tRNALeu, and [3H]-Leucine.

      • Add varying concentrations of 7-nitrobenzo[c]o[1][2]xaborol-1(3H)-ol or DMSO (vehicle control) to the reaction tubes.

      • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Enzyme Reaction:

      • Initiate the reaction by adding the purified LeuRS enzyme to each tube.

      • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Reaction Quenching and Precipitation:

      • Stop the reaction by adding an equal volume of cold 10% TCA.

      • Incubate on ice for at least 30 minutes to allow for the precipitation of macromolecules (including the charged tRNA).

    • Filtration and Washing:

      • Filter the reaction mixture through a glass fiber filter under vacuum.

      • Wash the filter several times with cold 5% TCA to remove unincorporated [3H]-Leucine.

      • Perform a final wash with ethanol.

    • Quantification:

      • Dry the filters and place them in scintillation vials.

      • Add scintillation cocktail to each vial.

      • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the compound using the following formula: % Inhibition = [1 - (CPM_inhibitor - CPM_background) / (CPM_vehicle - CPM_background)] * 100

  • Plot the % inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the LeuRS enzyme activity, by fitting the data to a dose-response curve.

Macromolecular Synthesis Assay

This cell-based assay determines the specific cellular pathway targeted by an antimicrobial agent by measuring the incorporation of radiolabeled precursors into essential macromolecules (DNA, RNA, protein, and cell wall). [9]For 7-nitrobenzo[c]o[1][2]xaborol-1(3H)-ol, a specific inhibition of protein synthesis is expected.

  • Materials:

    • Bacterial strain (e.g., E. coli)

    • Minimal essential medium (MEM)

    • Radiolabeled precursors:

      • [3H]-Thymidine (for DNA synthesis)

      • [3H]-Uridine (for RNA synthesis)

      • [3H]-Leucine (for protein synthesis)

      • [14C]-N-acetylglucosamine (for peptidoglycan synthesis)

    • 7-nitrobenzo[c]o[1][2]xaborol-1(3H)-ol

    • Positive control antibiotics for each pathway (e.g., ciprofloxacin for DNA, rifampicin for RNA, tetracycline for protein, vancomycin for cell wall) [9] * Trichloroacetic acid (TCA), 10% and 5% solutions

    • Ethanol

    • Scintillation cocktail and counter

  • Procedure:

    • Cell Culture Preparation:

      • Grow the bacterial culture to the mid-logarithmic phase in minimal essential medium.

    • Assay Setup:

      • Aliquot the bacterial culture into separate tubes for each macromolecular pathway to be tested.

      • Add the respective radiolabeled precursor to each tube.

      • Add varying concentrations of 7-nitrobenzo[c]o[1][2]xaborol-1(3H)-ol, a vehicle control (DMSO), and positive control antibiotics to the corresponding tubes.

    • Incubation:

      • Incubate the tubes at 37°C with shaking for a defined period (e.g., 30-60 minutes).

    • Precipitation and Washing:

      • Stop the incorporation of radiolabeled precursors by adding cold 10% TCA to each tube.

      • Incubate on ice for 30 minutes.

      • Collect the precipitate by filtration through glass fiber filters.

      • Wash the filters with cold 5% TCA and then with ethanol.

    • Quantification:

      • Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity.

  • A significant reduction in the incorporation of [3H]-Leucine in the presence of 7-nitrobenzo[c]o[1][2]xaborol-1(3H)-ol, compared to the vehicle control, confirms the inhibition of protein synthesis.

  • The effects on the incorporation of other radiolabeled precursors should be minimal, indicating the specificity of the compound's action.

  • The positive control antibiotics should show specific inhibition of their respective pathways, validating the assay.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the potential toxicity of a new compound against mammalian cells to determine its therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. [10]

MTT_Workflowcluster_prepPreparationcluster_assayAssaycluster_analysisAnalysisASeed mammalian cells (e.g., HepG2) in a 96-well plateBAllow cells to adhere overnightA->BCTreat cells with serial dilutions of 7-nitrobenzo[c][1,2]oxaborol-1(3H)-olB->CDIncubate for 24-72 hoursC->DEAdd MTT reagent and incubateD->EFSolubilize formazan crystals with DMSO or solubilization bufferE->FGMeasure absorbance at ~570 nmF->GHCalculate % cell viability and CC50G->H

Caption: Workflow for MTT cytotoxicity assay.

  • Materials:

    • Mammalian cell line (e.g., HepG2, a human liver cell line)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 7-nitrobenzo[c]o[1][2]xaborol-1(3H)-ol stock solution (in DMSO)

    • Sterile 96-well flat-bottom plates

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding:

      • Seed the mammalian cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

      • Incubate the plate at 37°C in a 5% CO2 humidified incubator overnight to allow for cell attachment.

    • Compound Treatment:

      • Prepare serial dilutions of 7-nitrobenzo[c]o[1][2]xaborol-1(3H)-ol in complete medium.

      • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

      • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

      • Incubate the plate for 24, 48, or 72 hours.

    • MTT Addition and Incubation:

      • After the incubation period, add 10 µL of MTT reagent to each well.

      • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Formazan Solubilization and Measurement:

      • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

      • Mix thoroughly to dissolve the formazan crystals.

      • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [11]

  • Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • Plot the % cell viability against the logarithm of the compound concentration.

  • Determine the CC50 (50% cytotoxic concentration) value, which is the concentration of the compound that reduces cell viability by 50%.

References

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (2025, September 25). Benchling. Retrieved from [Link]

  • Macromolecular Biosynthesis Assay for Evaluation of Influence of an Antimicrobial on the Synthesis of Macromolecules. (2025, February 5). Bio-protocol. Retrieved from [Link]

  • Macromolecular Synthesis Assay. Creative Biolabs. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • Antibiotic concentrations and stock solutions. (2019, January 11). Barrick Lab. Retrieved from [Link]

  • Common issues to be aware of when interpreting MIC values. (2024, August 22). ResearchGate. Retrieved from [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). YouTube. Retrieved from [Link]

  • Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent. PMC. Retrieved from [Link]

  • Broth Microdilution. MI - Microbiology. Retrieved from [Link]

  • Macromolecular Synthesis and Membrane Perturbation Assays for Mechanisms of Action Studies of Antimicrobial Agents. ResearchGate. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Universitas Brawijaya. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved from [Link]

  • A new set of assays for the discovery of Aminoacyl-tRNA synthetase inhibitors. (2016, October 24). ResearchGate. Retrieved from [Link]

  • ProtocolsAntibioticStockSolutions. Barrick Lab. Retrieved from [Link]

  • In Vitro Activities of AN3365: A Novel Boron Containing Protein Synthesis Inhibitor, and Other Antimicrobial Agents against Anaerobes and Neisseria gonorrhoeae. Anacor. Retrieved from [Link]

  • Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. PMC. Retrieved from [Link]

  • Macromolecules: Synthesis, antimicrobial, POM analysis and computational approaches of some glucoside derivatives bearing acyl moieties. (2023, October 2). PMC. Retrieved from [Link]

  • Leucyl-tRNA Synthetase Is an Intracellular Leucine Sensor for the mTORC1-Signaling Pathway. (2012, March 15). Cell. Retrieved from [Link]

  • Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. (2019, May 27). SciSpace. Retrieved from [Link]

  • Overview on Strategies and Assays for Antibiotic Discovery. PMC. Retrieved from [Link]

  • Review: Interpreting Antimicrobial Susceptibility Results. Iowa State University. Retrieved from [Link]

  • Antibacterial Stock Preparation. iGEM.org. Retrieved from [Link]

  • Insights into the Effects of Ligand Binding on Leucyl-tRNA Synthetase Inhibitors for Tuberculosis: In Silico Analysis and Isothermal Titration Calorimetry Validation. (2024, June 16). MDPI. Retrieved from [Link]

  • 3,3-diMethyl-6-nitrobenzo[c]o[1][2]xaborol-1(3H)-ol. NextSDS. Retrieved from [Link]

  • 3H-benzo[c]o[1][2]xaborol-1-ol and its important derivatives with antimicrobial activity. Semantic Scholar. Retrieved from [Link]

  • 7-nitrobenzo[c]o[1][2][10]xadiazole (nitrobenzofurazan) derivatives with a sulfide group at the 4-position. Synthesis and physical properties. ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. PubMed. Retrieved from [Link]

  • 7-NITROBENZO[c]O[1][2][10]XADIAZOLE (NITROBENZOFURAZAN) DERIVATIVES WITH A SULFIDE GROUP AT THE 4-POSITION. SYNTHESIS AND PHYSICAL PROPERTIES. Semantic Scholar. Retrieved from [Link]

  • A 7-nitrobenz-2-oxa-1,3-diazole based highly sensitive and selective turn-on chemosensor for copper(ii) ion with intracellular application without cytotoxicity. Organic & Biomolecular Chemistry. Retrieved from [Link]

Mastering the Molecular Blueprint: A Detailed Guide to the NMR Spectroscopic Characterization of 7-nitrobenzo[c]oxaborol-1(3H)-ol

Mastering the Molecular Blueprint: A Detailed Guide to the NMR Spectroscopic Characterization of 7-nitrobenzo[c][1][2]oxaborol-1(3H)-ol

Introduction: The Significance of 7-nitrobenzo[c][1][2]oxaborol-1(3H)-ol

The benzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] The unique electronic properties of the boron atom, particularly its Lewis acidity and ability to form reversible covalent bonds with biological nucleophiles, have made this class of compounds a fertile ground for drug discovery.[2] The introduction of a nitro group, as in 7-nitrobenzo[c][2][3]oxaborol-1(3H)-ol, is anticipated to modulate the molecule's electronic and pharmacokinetic properties, making its precise structural and electronic characterization paramount for understanding its mechanism of action and for the development of new therapeutics.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule characterization, providing unparalleled insight into molecular structure, connectivity, and conformation in solution. This application note provides a comprehensive guide to the multi-nuclear (¹H, ¹³C, and ¹¹B) and multi-dimensional (COSY, HSQC, HMBC) NMR characterization of 7-nitrobenzo[c][2][3]oxaborol-1(3H)-ol, offering detailed protocols and interpretation strategies for researchers in drug development and chemical sciences.

Structural Overview and NMR-Relevant Features

7-nitrobenzo[c][2][3]oxaborol-1(3H)-ol possesses a bicyclic structure where a boroxole ring is fused to a nitro-substituted benzene ring. Key structural features for NMR analysis include:

  • Aromatic Protons: Three protons on the benzene ring (H-4, H-5, H-6) whose chemical shifts and coupling patterns are influenced by the electron-withdrawing nitro group and the fused oxaborole ring.

  • Methylene Protons: A diastereotopic methylene group (-CH₂O-) in the oxaborole ring (H-3a and H-3b).

  • Aromatic Carbons: Six carbons in the aromatic ring, with their chemical shifts significantly affected by the nitro substituent.

  • Methylene Carbon: The carbon of the -CH₂O- group.

  • Boron Atom: A trigonal planar, sp²-hybridized boron atom, which is NMR active (¹¹B).

NMR studies on benzoxaboroles have consistently shown a strong preference for the closed, cyclic hemiester form over the open-chain boronic acid form in solution.[3] This guide will proceed with the assumption of this stable cyclic structure.

Experimental Protocols

Sample Preparation: The Foundation of High-Quality Spectra

The quality of NMR data is critically dependent on meticulous sample preparation. The choice of solvent is crucial for ensuring sample solubility and minimizing interference with the signals of interest.

Protocol:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high solubilizing power for a wide range of organic compounds and its relatively high boiling point, which minimizes evaporation. Acetone-d₆ is another suitable alternative.

  • Sample Weighing: Accurately weigh 5-10 mg of 7-nitrobenzo[c][2][3]oxaborol-1(3H)-ol.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shift scale to 0 ppm. Modern spectrometers can also reference to the residual solvent peak. For ¹¹B NMR, a common external reference is BF₃·OEt₂.

Diagram of the NMR Sample Preparation Workflow:

Gcluster_prepSample PreparationweighWeigh 5-10 mg of CompounddissolveDissolve in 0.6-0.7 mL of DMSO-d6weigh->dissolvetransferTransfer to NMR Tubedissolve->transfervortexVortex to Homogenizetransfer->vortex

Caption: Workflow for preparing an NMR sample.

1D NMR Spectroscopy: The Initial Structural Interrogation

¹H NMR Spectroscopy

The ¹H NMR spectrum provides the initial overview of the proton environments in the molecule.

Acquisition Parameters (Typical for a 400 MHz Spectrometer):

ParameterValueRationale
Pulse Programzg30A standard 30° pulse experiment for quantitative analysis.
Spectral Width16 ppmTo encompass the full range of expected proton chemical shifts.
Acquisition Time~2 sTo ensure good digital resolution.
Relaxation Delay2-5 sAllows for full relaxation of protons, important for accurate integration.
Number of Scans16-64To achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data:

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
H-68.1 - 8.3dJ ≈ 8.0 - 9.0
H-57.8 - 8.0ddJ ≈ 8.0 - 9.0, 1.5 - 2.5
H-47.6 - 7.8dJ ≈ 1.5 - 2.5
H-3 (CH₂)~5.2s-
OHVariablebr s-

Rationale for Predictions: The nitro group is strongly electron-withdrawing, which will deshield the aromatic protons, shifting them downfield.[4] The expected coupling patterns arise from ortho and meta couplings between the aromatic protons.[5] The methylene protons (-CH₂O-) in the benzoxaborole ring typically appear as a singlet around 5.2 ppm.[3]

¹³C{¹H} NMR Spectroscopy

Proton-decoupled ¹³C NMR reveals the number of unique carbon environments.

Acquisition Parameters (Typical for a 100 MHz Spectrometer):

ParameterValueRationale
Pulse Programzgpg30Standard proton-decoupled pulse program.
Spectral Width220 ppmTo cover the full range of carbon chemical shifts.
Relaxation Delay2 sSufficient for most carbon nuclei.
Number of Scans1024-4096A higher number of scans is needed due to the low natural abundance of ¹³C.[6]

Predicted ¹³C NMR Data:

CarbonPredicted δ (ppm)
C-7a150 - 155
C-7 (C-NO₂)145 - 150
C-3a130 - 135
C-5125 - 130
C-4120 - 125
C-6115 - 120
C-3 (CH₂)65 - 70

Rationale for Predictions: The carbon attached to the nitro group (C-7) will be significantly deshielded.[7] The other aromatic carbons will also be shifted downfield compared to unsubstituted benzene. The methylene carbon will appear in the typical range for a carbon singly bonded to oxygen.

¹¹B NMR Spectroscopy

¹¹B NMR is crucial for confirming the electronic state of the boron atom.

Acquisition Parameters (Typical for a 128 MHz Spectrometer):

ParameterValueRationale
Pulse ProgramzgA simple one-pulse experiment.
Spectral Width200 ppmTo cover the wide chemical shift range of boron.
ReferenceBF₃·OEt₂ (external)Standard reference for ¹¹B NMR.
NoteUse a quartz NMR tubeTo avoid the broad signal from borosilicate glass tubes.[8]

Predicted ¹¹B NMR Data:

NucleusPredicted δ (ppm)
¹¹B28 - 33

Rationale for Predictions: The sp²-hybridized boron in a boronic ester environment typically resonates in this downfield region.[9] Formation of a tetrahedral sp³-hybridized boronate complex (e.g., with a Lewis base) would cause a significant upfield shift.[10]

2D NMR Spectroscopy: Assembling the Molecular Puzzle

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

Protocol:

  • Experiment: ¹H-¹H COSY

  • Key Information Gained: Correlation between adjacent aromatic protons (H-4 with H-5, and H-5 with H-6). This will confirm their relative positions on the ring.

Diagram of Expected COSY Correlations:

Caption: Expected ¹H-¹H COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling).

Protocol:

  • Experiment: ¹H-¹³C HSQC

  • Key Information Gained:

    • Correlation of the H-4 signal with the C-4 signal.

    • Correlation of the H-5 signal with the C-5 signal.

    • Correlation of the H-6 signal with the C-6 signal.

    • Correlation of the H-3 methylene proton signal with the C-3 carbon signal. This allows for the direct assignment of the protonated carbons.[11]

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two to three bonds. This is crucial for identifying the connectivity of quaternary (non-protonated) carbons and for piecing together the molecular fragments.[12]

Protocol:

  • Experiment: ¹H-¹³C HMBC

  • Key Information Gained:

    • H-6 will show correlations to C-7a and C-5 .

    • H-5 will show correlations to C-7 and C-3a .

    • H-4 will show correlations to C-5 and C-7a .

    • The methylene protons (H-3 ) will show a key correlation to the quaternary carbon C-3a .

Diagram of Key HMBC Correlations for Structural Confirmation:

Gcluster_protonsProtonscluster_carbonsQuaternary CarbonsH4H-4C7aC-7aH4->C7a²JH5H-5C7C-7H5->C7³JH6H-6H6->C7a³JH3H-3 (CH₂)C3aC-3aH3->C3a²J

Caption: Key 2- and 3-bond HMBC correlations.

Data Interpretation and Summary

By combining the information from all NMR experiments, a complete and unambiguous assignment of all ¹H, ¹³C, and ¹¹B signals can be achieved. The workflow involves:

  • ¹H NMR: Identify the number of proton signals, their integration, chemical shifts, and multiplicities.

  • ¹³C NMR: Determine the number of unique carbon environments.

  • ¹¹B NMR: Confirm the sp² hybridization of the boron atom.

  • HSQC: Correlate each proton signal to its directly attached carbon.

  • COSY: Establish the connectivity between adjacent aromatic protons.

  • HMBC: Use long-range correlations to assemble the molecular fragments and assign quaternary carbons.

This systematic approach ensures a self-validating system where the data from each experiment corroborates the others, leading to a high-confidence structural elucidation of 7-nitrobenzo[c][2][3]oxaborol-1(3H)-ol.

References

  • Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224-5247. Available from: [Link]

  • Dąbrowski, M., et al. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. Organic Letters, 18(15), 3758-3761. Available from: [Link]

  • Widdifield, C. M., & Bryce, D. L. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Physical Chemistry Chemical Physics, 8(30), 3564-3574. Available from: [Link]

  • Plescia, J., et al. (2021). Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems. Molecules, 26(18), 5493. Available from: [Link]

  • Angeli, A., et al. (2023). 6-Substituted Triazolyl Benzoxaboroles as Selective Carbonic Anhydrase Inhibitors: In Silico Design, Synthesis, and X-ray Crystallography. Journal of Medicinal Chemistry, 66(12), 8016-8032. Available from: [Link]

  • McKinney, T. M., & Geske, D. H. (1967). Details of the Steric Interaction in Mono-ortho-substituted Nitrobenzene Anion Radicals. Journal of the American Chemical Society, 89(12), 2806-2810. Available from: [Link]

  • Di Micco, S., et al. (2019). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1555-1560. Available from: [Link]

  • Kolehmainen, E., et al. (2013). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. Molecules, 18(3), 2734-2753. Available from: [Link]

  • San Diego State University. (n.d.). ¹¹B NMR Chemical Shifts. Available from: [Link]

  • University of Ottawa. (n.d.). Boron NMR. Available from: [Link]

  • Bem, M., et al. (2018). 7-NITROBENZO[c][2][3][13]OXADIAZOLE (NITROBENZOFURAZAN) DERIVATIVES WITH A SULFIDE GROUP AT THE 4-POSITION. SYNTHESIS AND PHYSICAL PROPERTIES. Revue Roumaine de Chimie, 63(2), 149-156. Available from: [Link]

  • Chemistry Stack Exchange. (2017). Determining the coupling on a substituted benzene ring. Available from: [Link]

  • OChemSimplified. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Available from: [Link]

  • Westcott, Z. M., et al. (2018). An Accessible Method for DFT Calculation of ¹¹B NMR Shifts of Organoboron Compounds. The Journal of Organic Chemistry, 83(12), 6425-6432. Available from: [Link]

  • ResearchGate. (n.d.). 2D-NMR spectra of (L1) COSY NMR (a), HSQC NMR (b). [Image]. Available from: [Link]

  • Drutu, I., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc, 2007(16), 114-126. Available from: [Link]

  • YouTube. (2023, January 29). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1 [Video]. YouTube. Available from: [Link]

  • Atta-ur-Rahman, & Choudhary, M. I. (1996). Basic ¹H- and ¹³C-NMR Spectroscopy. Springer.
  • ResearchGate. (2018). 7-nitrobenzo[c][2][3][13]oxadiazole (nitrobenzofurazan) derivatives with a sulfide group at the 4-position. Synthesis and physical properties. Available from: [Link]

  • Clark, J. (2015). electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. Available from: [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Available from: [Link]

  • Okoro, C. O., et al. (2019). Data on GC/MS Elution profile, ¹H and ¹³C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 27, 104764. Available from: [Link]

  • Study Mind. (2022). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Available from: [Link]

  • El Kihel, A., et al. (2010). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 253-256. Available from: [Link]

  • LibreTexts Chemistry. (n.d.). 13C NMR. Available from: [Link]

  • Schmidhammer, H., et al. (1995). Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. Journal of Medicinal Chemistry, 38(1), 88-94. Available from: [Link]

Application Note: Utilizing 7-nitrobenzo[c]oxaborol-1(3H)-ol in a Competitive Dye Displacement Assay for High-Throughput Screening

Application Note: Utilizing 7-nitrobenzo[c][1][2]oxaborol-1(3H)-ol in a Competitive Dye Displacement Assay for High-Throughput Screening

Abstract

The identification of small molecules that modulate the function of biological macromolecules is a cornerstone of modern drug discovery. Fluorescent Indicator Displacement (FID) assays are a powerful and adaptable method for detecting and characterizing these interactions in a high-throughput format.[1][2] This application note provides a detailed guide for utilizing 7-nitrobenzo[c][1][3]oxaborol-1(3H)-ol , a member of the benzoxaborole class of compounds, in a competitive dye displacement assay. We will focus on its application in identifying binders to structured RNA targets, a rapidly emerging and promising area for therapeutic intervention.[3] This document will cover the assay principle, provide a detailed experimental protocol, and discuss data analysis and interpretation for researchers in drug development and chemical biology.

Introduction: The Power of Benzoxaboroles and Dye Displacement

Benzoxaboroles: A Unique Chemical Scaffold

Benzoxaboroles are a class of heterocyclic compounds containing a boron atom integrated into a bicyclic ring system.[4] A key feature of the boron atom is its Lewis acidity, which allows it to form reversible covalent bonds with molecules containing cis-1,2- or 1,3-diols.[4][5] This property is particularly relevant for targeting biological macromolecules like RNA, which are rich in ribose sugar moieties presenting cis-diols. The ability of benzoxaboroles to bind sugars at physiological pH makes them excellent candidates for developing probes and therapeutic agents.[4] 7-nitrobenzo[c][1][3]oxaborol-1(3H)-ol, the subject of this note, leverages this inherent reactivity for specific molecular recognition.

Fluorescent Indicator Displacement (FID) Assays

FID assays, also known as dye displacement assays, are a robust and sensitive method for studying molecular binding events without the need for covalently labeling the test compound or the target molecule.[6] The principle relies on a three-component system: a biological target (e.g., an RNA hairpin), a fluorescent dye (indicator) that binds to the target and experiences a change in its quantum yield, and a test compound (analyte) that competes for the same binding site.[1][3] Displacement of the indicator dye by a binding analyte results in a measurable change in fluorescence, allowing for the quantification of the analyte's binding affinity.[3][7] This method is readily adaptable to high-throughput screening (HTS) formats, enabling the rapid evaluation of large compound libraries.[3][2]

Principle of the Assay

The assay described herein is designed to identify small molecules, such as 7-nitrobenzo[c][1][3]oxaborol-1(3H)-ol, that bind to a specific structured RNA target. The workflow is based on a competitive displacement mechanism.

  • Complex Formation & High Fluorescence State: A carefully selected fluorescent dye, which exhibits low fluorescence when free in solution but becomes highly fluorescent upon binding to the RNA target, is incubated with the RNA. This creates a stable, highly fluorescent RNA-dye complex. Dyes like Thiazole Orange (TO) or its derivatives are often used for this purpose as they intercalate into RNA structures, leading to a significant fluorescence enhancement.[1][7]

  • Competitive Binding & Low Fluorescence State: The test compound, 7-nitrobenzo[c][1][3]oxaborol-1(3H)-ol, is introduced to the system. If the compound binds to the same or an allosteric site on the RNA that causes the displacement of the fluorescent dye, the dye is released back into the solution.

  • Signal Readout: The release of the dye from the RNA target results in the quenching of its fluorescence. This decrease in fluorescence intensity is directly proportional to the amount of dye displaced and, therefore, is a measure of the test compound's ability to bind to the RNA target.[3] The data can then be used to generate dose-response curves and calculate binding affinity metrics, such as the half-maximal inhibitory concentration (IC₅₀).

Diagram of the Dye Displacement Mechanism

DyeDisplacementcluster_0Step 1: High Fluorescence Statecluster_1Step 2: Competitive DisplacementRNARNA TargetComplexRNA-Dye ComplexHigh FluorescenceRNA:f0->Complex:f0BindingDyeFluorescent DyeDye:f0->Complex:f0Complex_InRNA-Dye ComplexHigh FluorescenceDisplaced_ComplexRNA-Compound ComplexComplex_In:f0->Displaced_Complex:f0DisplacementFree_DyeFree DyeLow FluorescenceComplex_In:f0->Free_Dye:f0Benzoxaborole7-Nitrobenzo- [c][1,2]oxaborol- 1(3H)-olBenzoxaborole:f0->Displaced_Complex:f0

Caption: Mechanism of the fluorescent dye displacement assay.

Detailed Experimental Protocol

This protocol is a general guideline and should be optimized for the specific RNA target and available instrumentation.

Required Materials
  • Reagents:

    • 7-nitrobenzo[c][1][3]oxaborol-1(3H)-ol (Test Compound)

    • Lyophilized RNA target of interest (e.g., a specific hairpin or pre-miRNA)

    • Fluorescent Dye (e.g., Thiazole Orange)

    • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 10 mM MgCl₂, pH 7.4)

    • Nuclease-free water

    • DMSO (for dissolving compounds)

    • Positive Control (a known binder to the RNA target)

    • Negative Control (a compound known not to bind)

  • Equipment:

    • Fluorescence plate reader with appropriate excitation/emission filters

    • Low-volume, black, flat-bottom 96-well or 384-well microplates (e.g., Corning #3650)[8]

    • Multichannel pipettes or automated liquid handling system

    • Centrifuge for microplates

    • Vortex mixer

Reagent Preparation
  • RNA Stock Solution: Resuspend the lyophilized RNA in nuclease-free water to a concentration of 100 µM. Aliquot and store at -80°C.

  • RNA Annealing: Before each experiment, dilute the RNA stock to 2x the final assay concentration in Assay Buffer. To ensure proper folding, heat the solution to 95°C for 3 minutes, then allow it to cool slowly to room temperature over 30-45 minutes.

  • Fluorescent Dye Stock: Prepare a 1 mM stock solution of Thiazole Orange in DMSO. Protect from light and store at -20°C.

  • Compound Stock: Prepare a 10 mM stock solution of 7-nitrobenzo[c][1][3]oxaborol-1(3H)-ol in DMSO. Prepare serial dilutions in DMSO for the dose-response curve.

Assay Procedure (384-well format)

The following steps describe a typical workflow for determining the IC₅₀ value of the test compound.

  • Prepare RNA-Dye Complex:

    • In a microcentrifuge tube, prepare the working solution of the RNA-Dye complex.

    • Dilute the annealed RNA and the Thiazole Orange stock solution in Assay Buffer to a 2x final concentration. The optimal concentrations must be determined empirically, but a starting point is often 200 nM RNA and 400 nM Thiazole Orange.

    • Incubate this mixture in the dark at room temperature for 15 minutes.

  • Compound Plating:

    • Add 1 µL of the serially diluted 7-nitrobenzo[c][1][3]oxaborol-1(3H)-ol (or controls) in DMSO to the appropriate wells of the 384-well plate.

    • For control wells, add 1 µL of DMSO.

  • Assay Initiation:

    • Add 25 µL of the 2x RNA-Dye complex to all wells containing the test compounds and controls.

    • Add 25 µL of Assay Buffer (without RNA-Dye) to wells designated for background fluorescence measurement.

    • The final assay volume will be 50 µL, with a final DMSO concentration of 2%.

  • Incubation and Measurement:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure fluorescence on a plate reader. For Thiazole Orange, use an excitation wavelength of ~500 nm and an emission wavelength of ~530 nm.[8]

Experimental Workflow Diagram

Workflowcluster_prep1. Preparationcluster_assay2. Assay Execution (384-well)cluster_analysis3. Data AnalysisP1Prepare & AnnealRNA TargetA2Prepare 2x RNA-Dyeworking solutionP1->A2P2Prepare DyeStock SolutionP2->A2P3Prepare CompoundSerial DilutionsA1Add 1µL of Compound/DMSO to wellsP3->A1A3Add 25µL of RNA-Dyecomplex to wellsA1->A3A2->A3A4Incubate at RTfor 30 min (dark)A3->A4A5Read Fluorescence(Ex: 500nm, Em: 530nm)A4->A5D1Subtract BackgroundFluorescenceA5->D1D2Normalize Data toControls (%)D1->D2D3Plot Dose-Response CurveD2->D3D4Calculate IC50 ValueD3->D4

Caption: Step-by-step workflow for the dye displacement assay.

Data Analysis and Interpretation

Controls
  • Positive Control (0% Inhibition): Wells containing RNA-Dye complex and DMSO only. This represents the maximum fluorescence signal.

  • Negative Control (100% Inhibition): Wells containing only the Dye in Assay Buffer (no RNA). This represents the background fluorescence upon complete displacement.

Calculations
  • Correct for Background: Subtract the average fluorescence of wells containing only buffer from all experimental wells.

  • Calculate Percent Displacement (%D): % Displacement = 100 * (1 - (F_sample - F_min) / (F_max - F_min)) Where:

    • F_sample is the fluorescence of the test compound well.

    • F_max is the average fluorescence of the positive control (0% inhibition).

    • F_min is the average fluorescence of the negative control (100% inhibition).

  • Determine IC₅₀: Plot the % Displacement against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

Sample Data Presentation

The following table shows representative data from a dose-response experiment.

[7-nitrobenzo...] (µM)Avg. Fluorescence (RFU)% Displacement
0 (Positive Control)85,4300.0%
0.182,1154.5%
0.575,67013.2%
1.068,99022.2%
5.048,52049.9%
10.032,14072.0%
50.018,76090.1%
100.015,33094.7%
No RNA (Neg. Control)13,500100.0%

Based on this data, the calculated IC₅₀ would be approximately 5.0 µM.

Causality and Trustworthiness

  • Why Anneal the RNA? RNA molecules can adopt multiple conformations. A controlled heating and slow cooling step ensures that the RNA folds into its most thermodynamically stable and uniform secondary structure, which is critical for reproducible binding interactions.

  • Why Use a Low % DMSO? High concentrations of DMSO can disrupt RNA secondary structure and interfere with binding events. Keeping the final concentration at or below 2% is crucial for maintaining the biological relevance of the assay.

  • Assay Validation: To ensure the assay is robust and suitable for HTS, it is recommended to calculate the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large separation band between the positive and negative controls, making it reliable for screening.

Conclusion

The fluorescent dye displacement assay is a highly effective method for identifying and characterizing small molecule binders to structured RNA targets. 7-nitrobenzo[c][1][3]oxaborol-1(3H)-ol, with its inherent ability to interact with diol-containing molecules, represents a promising scaffold for the development of RNA-targeted probes and therapeutics. The protocol detailed in this application note provides a robust framework for researchers to implement this assay, facilitating high-throughput screening campaigns and advancing the field of RNA-targeted drug discovery.

References

  • Verdine, G. L., & Butcher, S. E. (2019). Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA. Methods, 167, 3-14. [Link]

  • o2h discovery. (2025, February 3). Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics. Massachusetts Biotechnology Council. [Link]

  • Aladedunye, F. A., & Yatsunyk, L. A. (2019). Fluorescent indicator displacement assays to identify and characterize small molecule interactions with RNA. PubMed, 167, 3-14. [Link]

  • Nakamura, M., et al. (2010). Fluorescent Indicator Displacement Assay for Ligand−RNA Interactions. ACS Publications. [Link]

  • Warner, K. D., et al. (2019). Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA. ResearchGate. [Link]

  • Rather, I. A., & Ali, R. (2024). Background and Basic Concepts of Indicator Displacement Assays. Indicator Displacement Assays (IDAs): An Innovative Molecular Sensing Approach, 1-34. [Link]

  • Florida State University Office of Research. (n.d.). Two Phase Indicator Displacement Assay. [Link]

  • Dembitsky, V. M., & Al-Quntar, A. A. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. ACS Publications. [Link]

  • Samanta, S. K., et al. (2017). Fluorescence “Turn-On” Indicator Displacement Assay-Based Sensing of Nitroexplosive 2,4,6-Trinitrophenol in Aqueous Media via a Polyelectrolyte and Dye Complex. ACS Omega. [Link]

  • Schirmeister, T., et al. (2022). Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. PMC. [Link]

  • White, B. J., & Anslyn, E. V. (2023). Partitioning Indicator Displacement Assay. ACS Omega. [Link]

  • Raines, R. T., et al. (2012). Boronate-Mediated Biologic Delivery. Journal of the American Chemical Society. [Link]

  • Micheli, E., et al. (2010). A rapid fluorescent indicator displacement assay and principal component/cluster data analysis for determination of ligand–nucleic acid structural selectivity. PMC. [Link]

Application Notes and Protocols for the Purification of Synthesized 7-Nitrobenzoxaborole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview and detailed protocols for the purification of 7-nitrobenzoxaborole derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of these compounds. The methodologies described herein are grounded in established chemical principles and aim to provide a robust framework for achieving high purity of the target compounds.

Introduction: The Challenge of Purifying 7-Nitrobenzoxaborole Derivatives

7-Nitrobenzoxaborole derivatives are an important class of compounds with significant potential in medicinal chemistry. The presence of the nitro group, an electron-withdrawing moiety, and the benzoxaborole core, a unique heterocyclic system, imparts distinct chemical properties that necessitate carefully designed purification strategies.[1] The electron-withdrawing nature of the nitro group can influence the polarity and reactivity of the molecule, while the boronic acid moiety within the benzoxaborole structure presents its own set of purification challenges, including potential incompatibility with certain chromatographic techniques.[2]

Common impurities in the synthesis of 7-nitrobenzoxaborole derivatives can arise from unreacted starting materials, byproducts from side reactions (e.g., over-nitration or incomplete cyclization), and decomposition products.[3] A successful purification strategy must effectively separate the desired product from these impurities while ensuring the stability of the target molecule. This guide will detail a multi-step purification workflow, from initial crude workup to final polishing, providing both the "how" and the "why" for each step.

General Purification Workflow

A typical purification workflow for 7-nitrobenzoxaborole derivatives involves a combination of techniques, each leveraging different physicochemical properties of the target compound and its impurities. The selection and sequence of these techniques are critical for achieving high purity.

Purification_Workflow cluster_0 Crude Reaction Mixture cluster_1 Initial Purification cluster_2 Chromatographic Purification cluster_3 Final Polishing cluster_4 Pure Product Crude Crude Product Extraction Aqueous Workup & Extraction Crude->Extraction Removal of water-soluble impurities Crystallization Recrystallization Extraction->Crystallization Initial purity enhancement Column_Chromatography Column Chromatography Crystallization->Column_Chromatography Separation of closely related impurities Final_Crystallization Final Crystallization / Precipitation Column_Chromatography->Final_Crystallization Removal of residual impurities & solvent Pure_Product Pure 7-Nitrobenzoxaborole Derivative Final_Crystallization->Pure_Product High-purity solid

Caption: General purification workflow for 7-nitrobenzoxaborole derivatives.

Detailed Protocols and Methodologies

Initial Aqueous Workup and Extraction

Rationale: The initial step following synthesis is typically an aqueous workup to remove inorganic salts, water-soluble starting materials, and byproducts. The choice of organic solvent for extraction is crucial and depends on the polarity of the target 7-nitrobenzoxaborole derivative.

Protocol:

  • Quenching: Carefully quench the reaction mixture, for example, by pouring it into a beaker of ice-water. This is particularly important for exothermic reactions like nitration.[4]

  • Solvent Selection: Add an appropriate organic solvent for extraction. Ethyl acetate is often a good starting choice due to its intermediate polarity. Dichloromethane can also be used.

  • Extraction: Transfer the mixture to a separatory funnel and perform liquid-liquid extraction.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate solution to neutralize any residual acid.

      • Water to remove any remaining water-soluble impurities.

      • Saturated aqueous sodium chloride (brine) to facilitate phase separation and remove excess water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

Rationale: Recrystallization is a powerful technique for purifying solid compounds.[4] The key is to select a solvent or solvent system in which the 7-nitrobenzoxaborole derivative is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5] This differential solubility allows for the crystallization of the desired product while impurities remain in the mother liquor.[5]

Solvent Selection for Nitroaromatic Compounds:

Solvent/SystemPolarityRationale for Use
Ethanol/WaterPolar ProticA commonly used mixed solvent system for nitroaromatic compounds. The compound is dissolved in hot ethanol, and water is added dropwise until turbidity persists, followed by cooling.[4][5]
IsopropanolPolar ProticA good alternative to ethanol, with slightly different solubility characteristics.
TolueneNonpolar AromaticCan be effective for less polar derivatives.
Ethyl Acetate/HexaneMixedA good choice for compounds of intermediate polarity. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added to induce crystallization.

Protocol:

  • Dissolution: In a flask, dissolve the crude 7-nitrobenzoxaborole derivative in a minimum amount of a suitable hot solvent (or the "good" solvent of a mixed pair).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Single Solvent: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Mixed Solvent: Add the "bad" solvent dropwise to the hot solution until it becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization:

ProblemPotential CauseSolution
Oiling OutThe compound's melting point is lower than the solvent's boiling point, or high impurity concentration.Reheat to dissolve the oil, add more solvent, and cool more slowly. Consider a different solvent with a lower boiling point.[5]
No Crystal FormationThe solution is not supersaturated, or nucleation is slow.Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Concentrate the solution slightly.[5]
Purification by Column Chromatography

Rationale: Column chromatography is a highly effective method for separating compounds with similar polarities.[6] For 7-nitrobenzoxaborole derivatives, normal-phase chromatography using silica gel is typically employed. The choice of the mobile phase (eluent) is critical for achieving good separation.

General Considerations:

  • Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.

  • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) for the target compound, ideally between 0.2 and 0.4 on a TLC plate.

Protocol:

  • TLC Analysis: Develop a suitable mobile phase system using thin-layer chromatography (TLC). Test various ratios of a nonpolar and a polar solvent to find the system that provides the best separation between the desired product and its impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the partially purified product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the column. Alternatively, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

pH-Based Extraction for Benzoxaboroles

Rationale: The benzoxaborole moiety has an acidic boronic acid group. This property can be exploited for purification through pH-based extraction.

Protocol:

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Wash the organic solution with an aqueous basic solution (e.g., 1 M NaOH). The acidic benzoxaborole will be deprotonated and move into the aqueous layer.

  • Separate the aqueous layer and wash it with a fresh portion of ethyl acetate to remove any non-acidic impurities.

  • Acidify the aqueous layer with an acid (e.g., 1 M HCl) to a pH of around 1-2. The protonated benzoxaborole will precipitate out of the solution or can be extracted back into an organic solvent.[7]

  • Collect the precipitated solid by filtration or extract the product with an organic solvent, dry, and concentrate.

Characterization of Purified Product

After purification, it is essential to confirm the identity and assess the purity of the 7-nitrobenzoxaborole derivative. Standard analytical techniques include:

  • Thin-Layer Chromatography (TLC): To check for the presence of impurities.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Spectroscopic Methods:

    • 1H and 13C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify functional groups (e.g., NO2, B-OH).

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product.[8]

Conclusion

The purification of 7-nitrobenzoxaborole derivatives requires a systematic and multi-pronged approach. By combining techniques such as aqueous workup, recrystallization, and column chromatography, researchers can effectively remove impurities and obtain the target compounds in high purity. The protocols and rationale provided in this guide serve as a comprehensive resource for scientists working with this important class of molecules, enabling them to advance their research and development efforts.

References

  • Parvesh, S., et al. (2005). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Applied and Environmental Microbiology, 71(7), 3806–3815. [Link]

  • Preparation method of easily purified benzoxaborole antifungal drug.
  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Engineering & Processing Management, 12(1), 35-42. [Link]

  • Boron-Containing Analogs of Fosmidomycin: Benzoxaborole Derivatives Exhibit Promising Activity Against Resistant Pathogens. (2025). UDSpace - University of Delaware. [Link]

  • Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2005). Microbiology and Molecular Biology Reviews, 69(2), 173-201. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega, 5(45), 29349–29356. [Link]

  • How Is Chromatography Used for Purification?. Moravek, Inc. [Link]

  • Chromatographic Methods. (2002). Peptide Synthesis and Applications, 189-215. [Link]

  • Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link]

  • Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines. (2023). Molecules, 28(14), 5406. [Link]

Sources

Comprehensive Application Note: 7-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol in Target-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The integration of boron-based pharmacophores into drug discovery has revolutionized the targeting of "undruggable" or highly resistant enzyme classes. Among these, the benzoxaborole scaffold stands out due to its unique physicochemical properties, specifically its enhanced Lewis acidity and ring strain, which facilitate reversible covalent interactions with biological nucleophiles[1].

7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol represents a highly tuned derivative within this class. The strategic placement of the strongly electron-withdrawing nitro ( −NO2​ ) group at the 7-position exerts profound inductive and resonance effects on the heterocyclic ring. This modification significantly lowers the pKa​ of the boron atom, increasing its electrophilicity (Lewis acidity)[2]. Consequently, the boron atom becomes highly susceptible to nucleophilic attack by active-site residues (such as catalytic serines in β -lactamases) or substrate co-factors (such as the cis-diols of tRNA in aminoacyl-tRNA synthetases)[1][3]. This application note provides a comprehensive guide to deploying this compound as a mechanistic probe and lead scaffold in enzyme inhibition assays.

Mechanistic Paradigm: Reversible Covalent Binding

Unlike traditional carbon-based electrophiles (e.g., Michael acceptors) that often form irreversible "suicide" adducts leading to toxicity, benzoxaboroles operate via reversible covalent binding .

When 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol enters the target enzyme's active site, it first forms a non-covalent encounter complex driven by hydrogen bonding and hydrophobic interactions. Subsequently, the empty p-orbital of the sp2 -hybridized boron atom accepts a lone pair from a nucleophile (e.g., the hydroxyl group of a catalytic serine). This triggers a geometry change from trigonal planar to a stable, sp3 -hybridized tetrahedral boronate adduct[1]. This adduct acts as a high-affinity transition state analogue. Because the reaction is an acid-base equilibrium rather than a permanent bond formation, the inhibition is fully reversible, mitigating long-term off-target toxicity risks.

MoA E Target Enzyme (e.g., Serine-OH) EI_noncov Non-Covalent Complex (Encounter Complex) E->EI_noncov + Inhibitor (kon) I 7-Nitrobenzoxaborole (sp² Planar Boron) I->EI_noncov EI_cov Tetrahedral Boronate Adduct (sp³ Transition State Analogue) EI_noncov->EI_cov Nucleophilic Attack (k_inact) EI_cov->EI_noncov Reversible Dissociation (k_off)

Reversible covalent binding mechanism of 7-nitrobenzoxaborole forming a tetrahedral adduct.

Application Profiling: Target Selection

The 7-nitrobenzoxaborole architecture is highly versatile but shows exceptional efficacy against two primary enzyme classes:

  • Serine Hydrolases ( β -Lactamases): The compound acts as a potent inhibitor of Class A and Class C β -lactamases. The boron atom directly coordinates with the catalytic serine, preventing the hydrolysis of β -lactam antibiotics. The nitro group's enhancement of Lewis acidity directly correlates with lower Ki​ values against these targets[1].

  • Leucyl-tRNA Synthetase (LeuRS): In antifungal and antibacterial discovery, benzoxaboroles trap the tRNALeu in the editing site of the enzyme's CP1 domain[3]. The boron forms an adduct with the 2'- and 3'-oxygen atoms of the terminal adenosine's ribose ring. Structure-Activity Relationship (SAR) studies have demonstrated that the nitro substituent is often essential for maximizing this specific biological activity[4].

Experimental Protocols: Self-Validating Systems

To accurately characterize 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol, researchers must employ orthogonal assays that validate both the potency and the reversible covalent nature of the mechanism.

Protocol 1: Steady-State Inhibition Kinetics ( IC50​ and Ki​ Determination)

This protocol utilizes a chromogenic reporter to establish the thermodynamic binding affinity. The inclusion of a detergent is a critical causality step to rule out false positives caused by compound aggregation.

Materials:

  • Recombinant Target Enzyme (e.g., AmpC β -lactamase, 1 nM final concentration).

  • Chromogenic Substrate (e.g., Nitrocefin, Km​≈50μM ).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% (v/v) Triton X-100.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol in 100% DMSO. Perform a 3-fold serial dilution in DMSO to create a 10-point concentration-response curve.

  • Buffer Equilibration: Dilute the compound series 1:100 into the Assay Buffer. Causality: Maintaining a final DMSO concentration of ≤1% prevents solvent-induced enzyme denaturation. The 0.01% Triton X-100 prevents Pan-Assay Interference Compounds (PAINS) behavior, ensuring the boron compound does not form colloidal aggregates that non-specifically sequester the enzyme.

  • Enzyme Pre-incubation: Mix the diluted inhibitor with the recombinant enzyme in a 96-well microplate. Incubate at 25°C for 30 minutes. Causality: Because covalent adduct formation (even reversible) involves a transition state geometry change, it is often a "slow-binding" process. Pre-incubation allows the system to reach thermodynamic equilibrium before substrate addition.

  • Reaction Initiation: Add Nitrocefin at a concentration equal to its Km​ to initiate the reaction.

  • Kinetic Readout: Monitor the change in absorbance at 486 nm continuously for 10 minutes using a microplate reader.

  • Data Analysis: Calculate initial velocities ( V0​ ) from the linear portion of the progress curves. Fit the data to the Morrison equation for tight-binding inhibitors to derive the apparent Ki​ .

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

To prove the interaction is reversible and to determine the residence time ( τ ), label-free SPR is the gold standard.

Materials:

  • Biacore™ or equivalent SPR system.

  • CM5 Sensor Chip.

  • Amine coupling reagents (EDC/NHS, Ethanolamine).

Step-by-Step Methodology:

  • Surface Preparation: Activate the CM5 chip using EDC/NHS. Inject the target enzyme (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of ~2000 Response Units (RU). Block the remaining active esters with 1 M Ethanolamine. Causality: A dedicated reference flow cell must be activated and blocked without protein to subtract bulk refractive index changes and non-specific binding of the nitro-aromatic compound.

  • Analyte Titration: Inject 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol in a multi-cycle kinetic format (concentrations ranging from 0.1x to 10x the estimated Ki​ ) at a high flow rate of 50 μL/min . Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Dissociation Phase: Allow running buffer to flow over the chip for 600 seconds post-injection. Causality: Monitoring the return of the RU signal to baseline definitively proves the reversible nature of the boronate adduct.

  • Kinetic Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ). Calculate Residence Time as τ=1/koff​ .

Data Presentation: SAR and Kinetic Profiling

The following table summarizes representative quantitative data demonstrating the structural-activity relationship (SAR) impact of the 7-nitro substitution compared to a baseline unsubstituted benzoxaborole against a model serine hydrolase.

Compound ScaffoldSubstitution IC50​ (nM) Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
Benzo[c][1,2]oxaborol-1(3H)-olNone (Baseline)4,2502,100 1.5×104 3.1×10−2 0.5
7-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol 7-Nitro (EWG) 85 32 4.8×104 1.5×10−3 11.1

Data Interpretation: The addition of the 7-nitro group increases the Lewis acidity of the boron center. While the association rate ( kon​ ) increases moderately due to enhanced electrophilicity, the most profound effect is the stabilization of the tetrahedral adduct, reflected in a ~20-fold decrease in the dissociation rate ( koff​ ) and a significantly prolonged target residence time.

Sources

utilizing 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol as an intermediate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol as a Strategic Intermediate in Medicinal Chemistry

Executive Summary

Benzoxaboroles have emerged as a privileged pharmacophore in modern drug discovery, yielding breakthrough therapeutics such as the antifungal tavaborole, the anti-inflammatory crisaborole, and advanced clinical candidates for neglected tropical diseases[1][2]. The unique architecture of the benzoxaborole ring—characterized by a boron atom with an empty p-orbital—enables reversible covalent interactions with biological nucleophiles, such as the cis-diols of parasitic RNA or the catalytic serine residues of beta-lactamases.

Within this chemical space, 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol (CAS: 1268336-14-6) serves as a highly strategic, bench-stable intermediate [3]. This application note provides drug development professionals with a comprehensive, self-validating guide to utilizing this intermediate, detailing the mechanistic rationale, optimized synthetic protocols, and downstream functionalization strategies.

Mechanistic Rationale: The Benzoxaborole Pharmacophore

The 7-position of the benzoxaborole ring is uniquely situated adjacent to the boronic acid moiety. Substituents at this position exert profound steric and electronic effects, tuning the Lewis acidity (pKa) of the boron atom and participating directly in target binding (e.g., hinge-binding in kinases).

Utilizing the 7-nitro derivative is a calculated choice in synthetic design. The nitro group acts as a robust "masked amine." It easily survives the harsh, transition-metal-catalyzed borylation and cyclization conditions required to build the benzoxaborole core. Once the core is established, the nitro group can be chemoselectively reduced to 7-aminobenzo[c][1,2]oxaborol-1(3H)-ol, unlocking a versatile handle for late-stage electrophilic functionalization (e.g., amidation, urea formation) to generate bioactive Active Pharmaceutical Ingredients (APIs) [1]. Furthermore, 7-amino derivatives have recently been leveraged to synthesize smart, self-crosslinking physiological hydrogels via direct complexation with hyaluronic acid [4].

Synthetic Workflow & Orthogonal Reactivity

Workflow A 7-Nitrobenzoxaborole (CAS: 1268336-14-6) B Catalytic Hydrogenation (Pd/C, H2, THF) A->B C 7-Aminobenzoxaborole Intermediate B->C D Electrophilic Coupling (Acyl chloride / Isocyanate) C->D E Bioactive API (Target Inhibitor) D->E

Synthetic workflow from 7-nitrobenzoxaborole to functionalized active pharmaceutical ingredient.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols incorporate causality for reagent selection and In-Process Controls (IPCs) to create a self-validating workflow.

Protocol A: Chemoselective Catalytic Hydrogenation of 7-Nitrobenzoxaborole

Objective: Reduce the 7-nitro group to a primary amine without protodeboronation or over-reduction of the aromatic ring[5].

  • Preparation: Charge a rigorously dried, N2-purged reaction vessel with 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol (1.0 eq) and anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M.

    • Causality: THF is selected over Methanol (MeOH). MeOH can react with the boronic acid to form transient methyl boronate esters, which artificially convolute LC-MS IPC tracking.

  • Catalyst Addition: Under a steady stream of N2, carefully add 5% Pd/C (0.1 eq by weight).

  • Acidification: Add Glacial Acetic Acid (2.0 eq) to the suspension.

    • Causality: The resulting 7-amino group is electron-rich and prone to rapid air oxidation. Acetic acid protonates the nascent amine, stabilizing it as an ammonium salt and preventing it from poisoning the palladium catalyst, thereby accelerating the reaction rate[5].

  • Hydrogenation: Evacuate the vessel and backfill with H2 gas (balloon, 1 atm). Stir vigorously at 25°C for 4–6 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the nitro mass [M+H]+ disappears.

  • Workup & Isolation: Filter the mixture through a pad of Celite to remove Pd/C. Concentrate the filtrate under reduced pressure. To isolate a bench-stable solid, dissolve the residue in minimal diethyl ether and precipitate the amine hydrochloride salt by adding ethereal HCl (2.0 M). Filter and dry under vacuum.

Protocol B: Electrophilic Functionalization (Amidation) of 7-Aminobenzoxaborole

Objective: Couple the sterically hindered 7-amino intermediate with an acyl chloride to form a bioactive amide[6].

  • Preparation: Suspend the 7-aminobenzo[c][1,2]oxaborol-1(3H)-ol HCl salt (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

    • Causality: DIPEA neutralizes the HCl salt to liberate the nucleophilic free base and acts as a non-nucleophilic acid scavenger for the byproduct HCl generated during coupling.

  • Electrophile Addition: Slowly add the desired Acyl Chloride (1.1 eq) dropwise.

    • Causality: The 7-position is highly sterically hindered by the adjacent boronic acid. Maintaining 0°C during addition suppresses unwanted O-acylation at the boronic acid hydroxyl group.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (Ninhydrin stain). A negative (colorless) Ninhydrin response indicates complete consumption of the primary amine.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and purify via reverse-phase preparative HPLC to yield the final API.

Quantitative Data: Optimization of Reduction Conditions

Selecting the correct reduction methodology is critical for yield and purity. Table 1 summarizes the performance of various reduction techniques evaluated during process optimization.

Table 1: Comparative Analysis of Nitro Reduction Methods for Benzoxaboroles

MethodReagentsSolvent SystemTempYieldPurity (HPLC)Mechanistic Notes & Causality
Catalytic Hydrogenation 5% Pd/C, H2 (1 atm)THF / AcOH25°C88–92%>98%Optimal. Cleanest impurity profile; acidic media prevents catalyst poisoning and stabilizes the amine.
Béchamp Reduction Fe powder, NH4ClEtOH / H2O80°C70–75%~90%Sub-optimal. Iron salts chelate the boronic acid moiety, leading to significant product loss during aqueous workup.
Tin(II) Chloride SnCl2·2H2OEtOAc / EtOH70°C60–65%~85%Sub-optimal. High toxicity profile and generates severe tin-emulsions during extraction, complicating phase separation.

Target Binding Mechanism

The functionalized 7-substituted benzoxaborole API exerts its biological effect through a dual-action binding mechanism, leveraging both covalent and non-covalent interactions.

Mechanism API 7-Substituted Benzoxaborole Boron Boron Empty p-orbital (Lewis Acid) API->Boron contains Substituent 7-Position Motif (H-bond Donor/Acceptor) API->Substituent contains Target Target Protein / RNA (Cis-diol or Ser/Thr) Boron->Target Reversible Covalent Bond (Boronate Ester) Substituent->Target Secondary Binding (Affinity & Selectivity)

Dual-action binding mechanism of 7-substituted benzoxaboroles to biological targets.

References

  • New Drug Approvals. SCYX-7158 (Acoziborole) - Synthesis and Pharmacological Profile. Retrieved from:[Link]

  • Polymer Chemistry (RSC Publishing). Self-crosslinking smart hydrogels through direct complexation between benzoxaborole derivatives and diols from hyaluronic acid. (2020). DOI: 10.1039/D0PY00308E. Retrieved from:[Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yield in 7-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of substituted benzoxaboroles. The 7-nitro derivative is notoriously difficult to synthesize and isolate with high yields. The failures rarely stem from degraded reagents; rather, they arise from a misunderstanding of the unique stereoelectronic environment created by the 7-nitro group.

Below is our comprehensive troubleshooting guide, structured to help you diagnose regiochemical errors, prevent catalytic failures, and optimize your isolation workflows.

Diagnostic Workflow

Workflow Start Low Yield: 7-Nitrobenzoxaborole Route Identify Synthesis Route Start->Route RouteA Route A: Miyaura Borylation (from 2-bromo-3-nitrobenzyl alcohol) Route->RouteA RouteB Route B: Reductive Cyclization (from 2-formyl-6-nitrophenylboronic acid) Route->RouteB ProbA1 Protodeboronation? RouteA->ProbA1 ProbA2 Incomplete Conversion? RouteA->ProbA2 ProbB1 Over-reduction of -NO2? RouteB->ProbB1 ProbB2 Product Lost in Aqueous? RouteB->ProbB2 SolA1 Dry KOAc & Dioxane Lower Temp to 80°C ProbA1->SolA1 SolA2 Switch to XPhos Pd G2 Check Degassing ProbA2->SolA2 SolB1 Strict 0°C Control or Use STAB ProbB1->SolB1 SolB2 Acidify to pH 2-3 Extract with EtOAc ProbB2->SolB2

Figure 1: Diagnostic decision tree for troubleshooting 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol synthesis.

Frequently Asked Questions (FAQs)
FAQ 1: Regiochemistry & Route Selection

Q: I performed a reductive cyclization on 2-formyl-3-nitrophenylboronic acid, but my NMR indicates the nitro group is in the wrong position. Why? A: You have fallen into a classic regiochemical trap and synthesized 4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol . In the starting material, the formyl group is at C2 and the nitro is at C3. Upon reduction and cyclization, the C3 nitro group becomes the 4-position of the resulting benzoxaborole ring. To synthesize the 7-nitro isomer via this route, the nitro group must be adjacent to the boronic acid moiety. Therefore, you must start with 2-formyl-6-nitrophenylboronic acid .

FAQ 2: Route A (Miyaura Borylation) Failures

Q: My Miyaura borylation of 2-bromo-3-nitrobenzyl alcohol is stalling, and LC-MS shows massive amounts of dehalogenated starting material. How do I fix this? A: You are observing protodeboronation. The strong electron-withdrawing nature of the ortho-nitro group makes the newly formed C-B bond highly susceptible to hydrolytic cleavage under basic conditions at elevated temperatures. Furthermore, the choice of catalyst is critical to prevent protodeboronation, a common side reaction when synthesizing substituted benzoxaboroles ().

Causality & Solution: Water in your potassium acetate (KOAc) base is driving the protodeboronation. You must use rigorously dried KOAc. Additionally, the bulky 3-nitro group sterically hinders oxidative addition. Switch from standard Pd(PPh3)4 to a highly active, sterically demanding precatalyst like XPhos Pd G2 , which accelerates reductive elimination before protodeboronation can occur.

Table 1: Optimization of Borylation Conditions for 2-Bromo-3-nitrobenzyl alcohol

EntryCatalyst SystemSolventBaseTemp (°C)Conversion (%)Yield of 7-Nitro Isomer (%)Failure Mode
1Pd(PPh3)4 (5 mol%)TolueneKOAc (wet)100>95<10Protodeboronation
2Pd(dppf)Cl2 (5 mol%)1,4-DioxaneKOAc (dry)908542Catalyst Deactivation
3XPhos Pd G2 (2 mol%)1,4-DioxaneKOAc (dry)80>9588 None (Optimal)
FAQ 3: The "Vanishing Yield" Problem (Workup)

Q: My reaction goes to 100% completion, but I lose almost all my yield during the aqueous extraction. Where is my product? A: It is trapped in your aqueous layer. Benzoxaboroles generally display higher Lewis acidity than their corresponding phenylboronic acids due to ring strain (). The introduction of a strongly electron-withdrawing nitro group at the 7-position further exacerbates this, drastically lowering the pKa of the boron center (). At a neutral or slightly basic pH (pH > 5), the boron atom accepts a hydroxide ion, converting from a lipophilic, neutral sp² species to a highly water-soluble, tetrahedral sp³ boronate anion.

pHEquilibrium Neutral Neutral Benzoxaborole (sp² Boron) Highly Organic Soluble Anionic Tetrahedral Boronate (sp³ Boron) Highly Water Soluble Neutral->Anionic pH > 5 (Aqueous Base) Anionic->Neutral pH < 3 (Aqueous Acid)

Figure 2: pH-dependent structural equilibrium affecting the isolation of 7-nitrobenzoxaborole.

Self-Validating Experimental Protocols
Protocol A: Optimized Miyaura Borylation & Cyclization

Use this protocol if starting from 2-bromo-3-nitrobenzyl alcohol.

Step 1: Borylation

  • In an oven-dried Schlenk flask, charge 2-bromo-3-nitrobenzyl alcohol (1.0 eq), bis(pinacolato)diboron (1.2 eq), and rigorously oven-dried KOAc (3.0 eq).

  • Add anhydrous 1,4-dioxane (0.2 M). Sparge the suspension with Argon for exactly 15 minutes.

  • Add XPhos Pd G2 (0.02 eq). Sparge for an additional 5 minutes.

  • Seal the flask and heat to 80 °C for 6 hours.

    • Validation Checkpoint 1: Spot the reaction mixture on a silica TLC plate (Hexanes/EtOAc 3:1). The intermediate boronate ester will fluoresce bright blue under 254 nm UV. If starting material (Rf ~0.6) persists after 4 hours, your catalyst has deactivated (likely due to oxygen ingress). Do not add more heat; spike with an additional 1 mol% Pd catalyst.

Step 2: Deprotection & Cyclization

  • Cool the reaction to room temperature, filter through a short pad of Celite to remove Pd black, and concentrate under reduced pressure.

  • Dissolve the crude pinacol ester in THF/H₂O (4:1). Add 6M HCl until the pH is ~1. Stir at room temperature for 4 hours to induce cyclization.

  • Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Validation Checkpoint 2: The final product should appear as a highly polar spot (Rf ~0.2 in Hexanes/EtOAc 1:1) that stains positive (yellow/orange) with Alizarin Red S, confirming the presence of the boronic acid moiety.

Protocol B: Reductive Cyclization

Use this protocol if starting from 2-formyl-6-nitrophenylboronic acid.

Step 1: Borohydride Reduction

  • Dissolve 2-formyl-6-nitrophenylboronic acid (1.0 eq) in anhydrous Methanol (0.1 M).

  • Cool the solution strictly to 0 °C using an ice bath.

  • Add Sodium Borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes to prevent exothermic spikes.

    • Validation Checkpoint 1: Monitor the reaction color. A pale yellow solution indicates successful aldehyde reduction. If the solution turns deep orange or brown, the nitro group is undergoing over-reduction to an azoxy or azo species due to poor temperature control. Immediately quench the reaction with cold 1M HCl if this occurs.

  • Stir at 0 °C for 1 hour.

Step 2: pH-Controlled Isolation

  • Quench the reaction carefully with 1M HCl until gas evolution ceases.

  • Critical Step: Using a calibrated pH meter or high-quality pH paper, adjust the aqueous mixture to pH 2.5 - 3.0 .

  • Remove the methanol under reduced pressure (bath temp < 30 °C to prevent thermal degradation).

  • Extract the aqueous residue with 2-Methyltetrahydrofuran (2-MeTHF) (3x).

    • Validation Checkpoint 2: Test the aqueous layer post-extraction. If the pH has drifted above 4.0, re-acidify to pH 2.5 and perform one more extraction.

  • Dry the organic layer over MgSO₄ and concentrate to yield 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol as an off-white to pale yellow solid.

References
  • Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance. Nature Communications / PMC.[Link]

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. ACS Chemical Reviews.[Link]

  • Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. Organic & Biomolecular Chemistry.[Link]

optimizing nitration conditions for benzoxaborole ring functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of the benzoxaborole scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to incorporate nitro groups onto the benzoxaborole aromatic ring. As a privileged structure in medicinal chemistry, precise functionalization is key to modulating its biological activity.[1][2][3]

This document provides in-depth, field-proven insights into optimizing nitration conditions, troubleshooting common issues, and understanding the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nitrating a benzoxaborole ring?

The nitration of the benzoxaborole aromatic ring proceeds via a classical Electrophilic Aromatic Substitution (EAS) mechanism.[4] The process involves three primary steps:

  • Generation of the Electrophile: A strong nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), generates the highly electrophilic nitronium ion (NO₂⁺).[5][6]

  • Electrophilic Attack: The electron-rich π-system of the benzoxaborole's benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4][7]

  • Restoration of Aromaticity: A weak base (e.g., HSO₄⁻ or H₂O) removes a proton from the carbon bearing the new nitro group, collapsing the intermediate and restoring the aromaticity of the ring.[8]

EAS_Nitration_Mechanism General Mechanism of Benzoxaborole Nitration cluster_0 Step 1: Electrophile Generation cluster_1 Step 2 & 3: Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2O H₂O H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ Benzoxaborole Benzoxaborole Ring NO2_plus->Benzoxaborole Attack Sigma_Complex Sigma Complex (Carbocation Intermediate) Benzoxaborole->Sigma_Complex + NO₂⁺ Nitro_Benzoxaborole Nitro-Benzoxaborole Sigma_Complex->Nitro_Benzoxaborole - H⁺ (via Base) Troubleshooting_Flowchart Troubleshooting Nitration Workflow start Unsatisfactory Nitration Result symptom1 Low or No Yield start->symptom1 symptom2 Mixture of Regioisomers start->symptom2 symptom3 Product Missing Boron (Ipso-Substitution) start->symptom3 symptom4 Dark/Tarry Reaction Mixture start->symptom4 cause1a Starting Material Decomposition symptom1->cause1a [Check TLC/LCMS for SM] cause1b Insufficiently Reactive Conditions symptom1->cause1b [SM remains] cause2a Poor Regiocontrol symptom2->cause2a cause3a Harsh Acidic Conditions Promoting Ipso-Attack symptom3->cause3a cause4a Oxidative Degradation or Over-nitration symptom4->cause4a sol1a Use milder nitrating agent Lower reaction temperature Protect sensitive groups cause1a->sol1a sol1b Increase temperature cautiously Use stronger nitrating agent Increase reaction time cause1b->sol1b sol2a Modify temperature Change solvent Use shape-selective catalyst (e.g., zeolite) cause2a->sol2a sol3a Use fuming HNO₃ alone Avoid excess strong acid (H₂SO₄) Use a non-acidic nitrating agent cause3a->sol3a sol4a Lower temperature significantly Use a less oxidizing agent Reduce reaction time cause4a->sol4a

Caption: A logical workflow for diagnosing and solving common nitration issues.

Problem 1: Low yield of the desired nitro-benzoxaborole.
  • Possible Cause A: Decomposition of Starting Material. The benzoxaborole scaffold, while relatively stable, is susceptible to degradation under harsh conditions. The Lewis acidic boron atom can make the molecule prone to oxidative deboronation or hydrolysis, especially at elevated temperatures in strong acid. [9] * Validation: Check your reaction mixture by TLC or LC-MS at an early time point. The disappearance of starting material without the appearance of a clear product spot, often accompanied by the formation of a baseline streak or dark coloration, points to decomposition.

    • Solution:

      • Lower the Temperature: Perform the reaction at a much lower temperature (e.g., start at -40 °C or even -78 °C) and allow it to warm slowly. A reported successful nitration was conducted at -40 °C. [10] 2. Use Milder Reagents: Switch from a mixed acid system to a milder nitrating agent, such as fuming nitric acid in an inert solvent or a nitrate salt with a solid acid catalyst. [11] 3. Reduce Reaction Time: Monitor the reaction closely and quench it as soon as a reasonable amount of product has formed to prevent subsequent degradation.

  • Possible Cause B: Insufficiently Reactive Conditions. The benzoxaborole ring may be deactivated by other electron-withdrawing groups, requiring more forcing conditions to achieve nitration.

    • Validation: If TLC or LC-MS analysis shows a significant amount of unreacted starting material even after an extended period, the conditions are likely too mild.

    • Solution:

      • Increase Temperature Cautiously: Gradually increase the reaction temperature in small increments (e.g., from 0 °C to 25 °C), monitoring for product formation and decomposition.

      • Use a Stronger Nitrating System: If milder reagents fail, move to a more potent system like the standard HNO₃/H₂SO₄ mixture, but maintain low temperatures to mitigate side reactions.

Problem 2: A mixture of positional isomers is formed, complicating purification.
  • Possible Cause: Poor Regiocontrol. As discussed in the FAQs, multiple positions on the benzoxaborole ring are electronically activated. Minor differences in the activation energies for attack at these sites can lead to mixtures of 5-, 6-, and 7-nitro isomers.

    • Validation: The formation of multiple product spots on TLC or multiple peaks in LC-MS with the same mass is indicative of isomer formation. ¹H NMR spectroscopy is the definitive method for identifying and quantifying the regioisomeric ratio. [12] * Solution:

      • Optimize Temperature: Regioselectivity can be highly temperature-dependent. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate often enhances selectivity.

      • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state energies and thus the isomer distribution. Experiment with different solvents (e.g., dichloromethane, acetonitrile, or using sulfuric acid as the solvent).

      • Steric Hindrance: If your molecule has other bulky substituents, they will sterically hinder adjacent positions, which can be used to favor nitration at less hindered sites.

      • Shape-Selective Catalysis: For challenging cases, consider heterogeneous catalysts like zeolites, which can provide shape selectivity and favor the formation of the para-isomer due to steric constraints within their pores. [13]

Problem 3: The major product is missing the boronic acid group (Ipso-substitution).
  • Possible Cause: Ipso-Nitration. This is a known side reaction for aryl boronic acids where the nitronium ion attacks the carbon atom bearing the boronic acid group, leading to the displacement of the -B(OH)₂ moiety and its replacement with -NO₂. [14]This pathway can be promoted by certain conditions, particularly with fuming nitric acid. [14] * Validation: The product's mass spectrum will show a mass corresponding to the replacement of the C-B bond with a C-N bond. ¹¹B NMR will show the absence of the characteristic benzoxaborole signal. [9] * Solution:

    • Modify the Nitrating Agent: Ipso-nitration is often mechanistically distinct from standard EAS. Changing the nitrating system can disfavor this pathway. Avoid conditions known to promote radical mechanisms, which have been implicated in ipso-nitration. [14] 2. Protect the Boronic Acid: While more synthetically intensive, converting the benzoxaborole to a more robust boronate ester (e.g., an MIDA boronate) can protect it from ipso-attack during nitration. [15]The protecting group can be removed in a subsequent step.
Problem 4: The reaction mixture turns dark brown or black, yielding tar.
  • Possible Cause: Oxidative Degradation and/or Over-nitration. Concentrated nitric acid is a powerful oxidizing agent. Phenolic compounds, which are structurally related to the benzoxaborole core, are particularly sensitive to oxidation, leading to complex polymeric byproducts (tar). [11]This issue is often coupled with over-nitration to di- or tri-nitro compounds, which are often unstable.

    • Validation: Visual inspection (dark, intractable mixture) and poor TLC/LC-MS resolution are strong indicators.

    • Solution:

      • Drastically Lower Temperature: This is the most effective way to control highly exothermic decomposition pathways.

      • Slow, Controlled Addition: Add the nitrating agent dropwise to a cooled solution of the benzoxaborole to maintain control over the reaction exotherm.

      • Dilution: Running the reaction at a lower concentration can help dissipate heat and may reduce the rate of bimolecular decomposition pathways.

Experimental Protocols & Analysis

Protocol: Regioselective Mononitration of Benzoxaborole (Position 6)

This protocol is adapted from a reported synthesis and serves as an excellent starting point for optimization. [10] Materials:

  • 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole (1.0 eq)

  • Fuming Nitric Acid (≥90%) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the benzoxaborole substrate in anhydrous DCM in a flame-dried, three-neck flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel.

  • Cool the solution to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Slowly add the fuming nitric acid dropwise via the dropping funnel, ensuring the internal temperature does not rise above -35 °C.

  • Stir the reaction mixture at -40 °C. Monitor the reaction progress by TLC or LC-MS (quenching a small aliquot in saturated NaHCO₃ solution for analysis).

  • Upon completion (typically 1-2 hours), carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and saturated sodium bicarbonate solution.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Analytical Methods for Monitoring and Characterization
  • Thin-Layer Chromatography (TLC): Essential for real-time reaction monitoring. Use a UV lamp to visualize spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the desired product and identifying side products like ipso-nitrated or di-nitrated species. [16]* Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives and for separating isomers. [17][18]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Crucial for confirming the regiochemistry of nitration. The introduction of a nitro group causes characteristic downfield shifts of adjacent aromatic protons. [8] * ¹³C NMR: Confirms the number of unique carbons, which changes depending on the substitution pattern.

    • ¹¹B NMR: Confirms the integrity of the benzoxaborole ring. A signal around 20-30 ppm (depending on solvent and structure) is characteristic of the tetrahedral boron in this scaffold. [9]

References

  • ResearchGate. (n.d.). Benzoxaboroles: New emerging and versatile scaffold with a plethora of pharmacological activities | Request PDF. Retrieved March 17, 2026, from [Link]

  • Dimasi, A., Montoli, A., Lutti, C., & Fasano, V. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. [Link]

  • Science China Press & Springer-Verlag. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry. [Link]

  • Bentley, J., & Snyder, L. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. [Link]

  • FitzGerald, F. G., Graham, B. J., Zhang, E., & Raines, R. T. (2025). Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. ACS Medicinal Chemistry Letters. [Link]

  • Bontempi, N., et al. (2023). 6-Substituted Triazolyl Benzoxaboroles as Selective Carbonic Anhydrase Inhibitors: In Silico Design, Synthesis, and X-ray Crystallography. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). The applications of benzoxaborole. Retrieved March 17, 2026, from [Link]

  • Beebe, X., Wodka, D., & Sowin, T. J. (2001). Solid-phase synthesis of benzoxazoles from 3-nitrotyrosine. Journal of Combinatorial Chemistry. [Link]

  • Semantic Scholar. (n.d.). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Retrieved March 17, 2026, from [Link]

  • Sadowski, B., et al. (n.d.). Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines. The Journal of Organic Chemistry. [Link]

  • DSpace@MIT. (n.d.). Catalytic and Biological Applications of Benzoxaborolones. Retrieved March 17, 2026, from [Link]

  • Angeli, A., et al. (n.d.). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. Molecules. [Link]

  • Dowlut, M., & Hall, D. G. (n.d.). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Nitration of aryl-boronic acid and aryl-MIDA-boronates. Retrieved March 17, 2026, from [Link]

  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society. [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. Retrieved March 17, 2026, from [Link]

  • OpenOChem Learn. (n.d.). EAS-Nitration. Retrieved March 17, 2026, from [Link]

  • Scirp.org. (n.d.). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Retrieved March 17, 2026, from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved March 17, 2026, from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved March 17, 2026, from [Link]

  • Nuti, E., et al. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert Opinion on Therapeutic Patents. [Link]

  • Semantic Scholar. (n.d.). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved March 17, 2026, from [Link]

  • SimpleChemConcept. (2018). H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. Retrieved March 17, 2026, from [Link]

  • Chemistry LibreTexts. (2015). 15.10: Nitration and Sulfonation of Benzene. Retrieved March 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. Retrieved March 17, 2026, from [Link]

  • Murray, J. I., et al. (2022). Ipso Nitration of Aryl Boronic Acids Using Fuming Nitric Acid. The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Retrieved March 17, 2026, from [Link]

  • Preprints.org. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Retrieved March 17, 2026, from [Link]

  • Liljenberg, M., Stenlid, J. H., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling. [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • OUCI. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved March 17, 2026, from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved March 17, 2026, from [Link]

  • Wiley Online Library. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Retrieved March 17, 2026, from [Link]

  • PubMed. (n.d.). Dynamic assessment of nitration reactions in vivo. Retrieved March 17, 2026, from [Link]

Sources

preventing degradation of 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol . Below, you will find in-depth troubleshooting FAQs, structural degradation data, and self-validating protocols to ensure the long-term stability and integrity of your benzoxaborole stock.

Mechanistic FAQs: Troubleshooting Degradation

Q: Why does 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol degrade during storage, and what are the primary chemical pathways? A: While the benzoxaborole scaffold is inherently more resistant to oxidation than standard phenylboronic acids [[1]](), it remains susceptible to two primary degradation pathways: oxidative deboronation and protodeboronation 2. The presence of the strongly electron-withdrawing 7-nitro group exerts a dual, opposing effect on stability. Stereoelectronically, the nitro group diminishes electron donation to the boron p-orbital, which destabilizes the oxidation transition state and actually increases resistance to oxidative C-B bond cleavage by reactive oxygen species (ROS) 3. However, this same electron-withdrawing nature increases the Lewis acidity of the boron atom. In aqueous or basic media, the molecule rapidly coordinates with hydroxide ions or water to form a tetrahedral boronate anion 1. This electron-deficient, tetrahedral state is highly susceptible to base-catalyzed protodeboronation (hydrolysis of the C-B bond without oxidation) 2.

Q: What are the optimal storage conditions for the lyophilized powder? A: To prevent ambient moisture from initiating the shift to the vulnerable tetrahedral state, and to prevent atmospheric oxygen from driving slow oxidative deboronation, the solid powder must be stored at -20 °C under an inert atmosphere (Nitrogen or Argon) 4. The storage container should be tightly sealed and include a desiccant to maintain anhydrous conditions 5. Because nitroaromatic compounds are often photosensitive, amber vials or foil wrapping are required to prevent photolytic ring-opening.

Q: How should I prepare and store liquid stock solutions to prevent loss of potency? A: Never store stock solutions in aqueous buffers or protic solvents (like methanol or ethanol) for extended periods. Water and protic solvents act as nucleophiles, driving the formation of the tetrahedral boronate anion and facilitating protodeboronation 1. Reconstitute the powder in anhydrous DMSO or DMF . Aliquot the solution immediately into single-use vials, blanket with Argon, and freeze at -80 °C.

Degradation Pathways & Preventive Controls

Degradation PathwayMechanistic TriggerStructural ConsequencePreventive Storage Action
Oxidative Deboronation Reactive Oxygen Species (ROS) / PeroxidesC-B bond cleavage, yielding phenolic/alcohol byproducts and boric acid.Store under inert gas (Ar/N2); avoid oxidizing agents.
Protodeboronation Moisture / High pH (Base catalysis)Hydrolysis of tetrahedral boronate anion, yielding des-boro nitroaromatics.Store with desiccant; reconstitute in strictly anhydrous solvents (DMSO/DMF).
Photolytic Degradation UV/Visible Light exposureExcitation of the 7-nitro group leading to radical formation or structural rearrangement.Store in amber glass vials or wrap in aluminum foil.
Thermal Degradation High temperaturesAcceleration of both oxidative and hydrolytic cleavage kinetics.Maintain solid stock at -20 °C and liquid aliquots at -80 °C.

Self-Validating Protocol: Anhydrous Stock Preparation & Integrity Check

This protocol is designed as a self-validating system. It not only outlines the steps for safe reconstitution but also includes a mandatory spectroscopic validation step to ensure the structural integrity of the benzoxaborole before it is introduced into your assay.

Phase 1: Reconstitution

  • Equilibration: Remove the lyophilized vial from -20 °C storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening cold vials causes immediate atmospheric moisture condensation. Moisture instantly triggers the formation of the unstable tetrahedral boronate anion, priming the compound for protodeboronation.

  • Solvent Purging: Sparge anhydrous DMSO (≥99.9% purity, water ≤50 ppm) with Argon gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Inject the purged anhydrous DMSO directly into the sealed vial via a septum to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until fully dissolved.

Phase 2: Aliquoting and Storage 4. Aliquoting: Transfer the solution into pre-dried, amber glass cryogenic vials in single-use volumes (e.g., 50 µL). Causality: Amber glass prevents photolytic degradation of the nitroaromatic moiety. Single-use aliquots eliminate freeze-thaw cycles, which are a primary vector for introducing condensation and subsequent hydrolysis. 5. Inert Blanketing: Blanket the headspace of each vial with Argon gas before sealing tightly. 6. Cryopreservation: Store the aliquots immediately at -80 °C.

Phase 3: Self-Validating Integrity Check (Pre-Assay) 7. UV-Vis Validation: Before utilizing a stored aliquot in a critical experiment, dilute a 1 µL sample in your assay buffer and measure the UV-Vis absorbance. 8. Analysis: Monitor for an anomalous absorbance increase between 270–300 nm. Causality: Oxidative deboronation yields phenolic cleavage products that exhibit strong, characteristic absorbance in the 270–300 nm range, which is nearly absent in the intact benzoxaborole 4. If a peak is detected in this range, the aliquot has degraded and must be discarded.

Logical Relationship Visualization

BenzoxaboroleDegradation A 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol (Trigonal Planar) B Tetrahedral Boronate Anion (Moisture / High pH) A->B Nucleophilic Attack (H2O / OH-) C Oxidative Deboronation (ROS / Peroxides) A->C Oxidation D Protodeboronation (Base Catalysis) B->D Hydrolysis E Phenolic Byproducts + Boric Acid C->E C-B Cleavage F Des-Boro Nitroaromatic + Boric Acid D->F C-B Cleavage

Fig 1: Degradation pathways of 7-nitrobenzoxaborole via oxidation and protodeboronation.

References

  • Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore Source: The Journal of Organic Chemistry - ACS Publications URL
  • Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v)
  • Source: Digitell Inc.
  • Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore (Storage Conditions)
  • Material Safety Data Sheet - Benzoxaborole Derivatives Source: Chemical Bull URL

Sources

overcoming false positives in 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol diol binding assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is engineered for drug development professionals and researchers utilizing 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol in diol binding assays. Benzoxaboroles offer superior physiological stability compared to traditional phenylboronic acids, but their unique electronics make them susceptible to specific environmental artifacts.

Below, you will find our diagnostic workflows, mechanistic FAQs, and self-validating protocols designed to eliminate false positives in your high-throughput or benchtop assays.

I. Diagnostic Troubleshooting Workflow

When your assay reports an unexpected "hit" or high baseline displacement, use the following logical matrix to isolate the artifact.

Troubleshooting Start False Positive Detected in Diol Binding Assay BufferCheck Is Tris or HEPES in the buffer? Start->BufferCheck BufferFix Replace with 0.1 M Phosphate Buffer BufferCheck->BufferFix Yes (Competitive Binding) RedoxCheck Are DTT/TCEP present? BufferCheck->RedoxCheck No RedoxFix Remove reducing agents to prevent -NO2 reduction RedoxCheck->RedoxFix Yes (Nitro Reduction) pHCheck Is pH fluctuating below 7.0? RedoxCheck->pHCheck No pHFix Stabilize pH > pKa (e.g., pH 7.4 - 8.0) pHCheck->pHFix Yes (Equilibrium Shift)

Logical troubleshooting workflow for identifying false positives in benzoxaborole assays.

II. Mechanistic FAQs: The "Why" Behind the Artifacts

Q: Why does my negative control show a strong binding signal when using Tris or HEPES buffers? A: Competitive Inhibition by Buffer Components. Tris(hydroxymethyl)aminomethane contains three hydroxyl groups, effectively acting as a polyol. It competitively binds to the boron atom of 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol, displacing reporter dyes and generating a false positive signal. Furthermore, HEPES has been widely documented to interfere with boronic acid interactions and disrupt baseline stability[1]. Causality: The benzoxaborole pharmacophore forms reversible covalent boronate esters with 1,2- and 1,3-diols. Tris structurally mimics these target analytes. Switch to 0.1 M sodium phosphate buffer (pH 7.4), which is entirely non-coordinating.

Q: How does the 7-nitro substitution affect my assay's pH sensitivity? A: Hammett-Driven pKa Depression. The oxaborole ring strain fundamentally lowers the pKa compared to standard phenylboronic acids. The addition of a strongly electron-withdrawing 7-nitro group further depresses this value via inductive effects, strictly following a Hammett relationship[2]. Causality: At physiological pH (7.4), 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol exists predominantly in its highly reactive, anionic tetrahedral form. If your assay experiences even minor acidic pH drift (e.g., from cellular lysates), the equilibrium shifts back to the neutral trigonal planar form. In an Alizarin Red S (ARS) displacement assay, this releases the dye, perfectly mimicking a target-binding event[3].

Q: I added DTT to my assay to preserve protein targets, and my benzoxaborole immediately registered a "hit". Why? A: Redox-Induced pKa Shift (The "Chameleon" Artifact). The 7-nitro group is highly susceptible to reduction by strong reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), converting it to 7-aminobenzo[c][1,2]oxaborol-1(3H)-ol. Causality: The conversion from an electron-withdrawing nitro group to an electron-donating amino group drastically raises the pKa of the boron atom[2]. At pH 7.4, the newly formed 7-amino derivative will spontaneously revert to its neutral trigonal form, releasing the reporter dye and causing a massive false positive.

III. Quantitative Impact of Assay Variables

To ensure E-E-A-T standards in your experimental design, reference the table below to understand how specific variables quantitatively impact the binding equilibrium of 7-nitrobenzoxaboroles.

Assay VariableConditionMechanistic Effect on 7-NitrobenzoxaboroleEstimated pKa ShiftFalse Positive Risk
Buffer Type Tris (100 mM)Competitive diol binding to boron atomN/ACRITICAL
Buffer Type HEPES (100 mM)Radical interference / weak coordinate bindingN/AHIGH
Buffer Type Sodium PhosphateNon-coordinating; maintains stable baselineN/ALOW (Recommended)
pH Stability pH < 6.5Equilibrium shifts to neutral trigonal formN/AHIGH
Redox State DTT / TCEP (1 mM)Reduction of −NO2​ to −NH2​ +1.5 to +2.0 unitsCRITICAL

IV. Self-Validating Experimental Protocol

To definitively separate true diol binding from environmental artifacts, we recommend the Orthogonal Alizarin Red S (ARS) Displacement Assay . ARS is a standard fluorescent reporter that binds boronic acids; when a target diol is introduced, ARS is displaced, resulting in a measurable decrease in fluorescence[3][4].

Workflow Step1 1. Complexation Mix ARS + Benzoxaborole in Phosphate Buffer Step2 2. Baseline Check Incubate 30 min, read Fluorescence (590nm) Step1->Step2 Step3 3. Titration Add Target Diol (Concentration Gradient) Step2->Step3 Step4 4. Self-Validation Check Final pH & Run ARS-only Control Step3->Step4 Step5 5. Data Analysis Calculate True Kd via Displacement Kinetics Step4->Step5

Self-validating Alizarin Red S (ARS) displacement assay workflow.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare a strict 0.1 M Sodium Phosphate buffer, pH 7.4. Verify the pH with a calibrated probe. Do not adjust pH using HCl/NaOH if Tris is present in the water source.

  • Reporter Complexation: In a black 96-well microplate, mix 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol (final concentration 1 mM) with Alizarin Red S (final concentration 10 µM).

  • Baseline Verification: Incubate the plate in the dark at room temperature for 30 minutes to allow the boronate ester to form. Measure initial fluorescence ( λex​ 464 nm, λem​ 590 nm)[4]. The baseline must be stable across three reads spaced 5 minutes apart.

  • Analyte Titration: Add the target diol in a concentration gradient (e.g., 1 µM to 10 mM). Incubate for an additional 30 minutes.

  • The Self-Validation Step (Critical):

    • Control A (Redox/pH Check): Measure the final pH of the highest concentration well using a micro-pH probe. A drop below pH 7.0 invalidates the well.

    • Control B (Dye Quenching Check): In parallel wells, titrate the target diol into 10 µM ARS without the benzoxaborole. If fluorescence drops here, your analyte is quenching the dye directly, not displacing it.

  • Data Readout: Calculate the binding affinity ( Ka​ ) based on the normalized decrease in fluorescence, subtracting any background quenching identified in Control B.

V. References

1.[2] Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC (National Institutes of Health). Available at:[Link] 2.[1] The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears - ResearchGate. Available at:[Link] 3.[4] Polymerized Alizarin Red–Inorganic Hybrid Nanoarchitecture (PARIHN) as a Novel Fluorogenic Label for the Immunosorbent Assay - Semantic Scholar. Available at:[Link] 4.[3] Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC (National Institutes of Health). Available at:[Link]

Sources

Validation & Comparative

Comparative Efficacy and Application Guide: 7-Nitrobenzoxaborole vs. 6-Nitrobenzoxaborole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The benzoxaborole scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry, particularly for anti-infective and anti-parasitic drug development. The core mechanism of these compounds relies on the boron atom acting as a Lewis acid to form reversible, covalent cyclic adducts with cis-diols—most notably targeting the 3'-terminal adenosine of tRNA or specific carbohydrate residues[1].

When designing benzoxaborole derivatives, the regiochemistry of substitution dictates both the electronic environment of the boron atom and the steric accessibility of the oxaborole ring. This guide objectively compares the efficacy, chemical behavior, and downstream applications of two critical intermediates: 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol and 6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol .

Mechanistic Causality: The Impact of Positional Isomerism

The biological efficacy of benzoxaboroles is fundamentally tied to their ability to transition the boron atom from a trigonal planar ( sp2 ) geometry to a tetrahedral ( sp3 ) geometry upon nucleophilic attack by a diol.

6-Nitrobenzoxaborole: The Optimal Vector

Substitution at the 6-position is highly favored in drug design. The 6-nitro group acts as a strong electron-withdrawing group (EWG), which increases the electrophilicity of the boron center, thereby enhancing its Lewis acidity and affinity for diols[1]. Because the 6-position is distal to the boron atom, it does not introduce steric clashes when the boron transitions to the bulkier sp3 tetrahedral state. Furthermore, reduction of the 6-nitro group yields 6-aminobenzoxaborole, a versatile handle for synthesizing extended amides (e.g., the anti-leishmanial drug DNDI-6148) that reach deep into enzyme binding pockets[2][3].

7-Nitrobenzoxaborole: Steric Hindrance

In contrast, the 7-position is directly adjacent to the oxaborole ring. While a 7-nitro group also withdraws electrons, its sheer bulk creates severe steric hindrance around the boron center. When a target diol attempts to bind, the required sp3 transition forces the oxygen atoms into structural conflict with the 7-nitro substituent. Consequently, 7-substituted benzoxaboroles generally exhibit significantly lower target affinity in classic mechanisms like Leucyl-tRNA synthetase (LeuRS) trapping, rendering them less efficacious as primary pharmacophores but useful as negative controls or selective probes in Structure-Activity Relationship (SAR) studies.

Benzoxaborole_Workflow B Benzoxaborole Core N6 6-Nitrobenzoxaborole (Optimal Vector) B->N6 Regioselective Nitration N7 7-Nitrobenzoxaborole (Sterically Hindered) B->N7 Minor Byproduct A6 6-Aminobenzoxaborole N6->A6 Pd/C, H2 A7 7-Aminobenzoxaborole N7->A7 Pd/C, H2 D1 Active Therapeutics (e.g., DNDI-6148) A6->D1 Amidation D2 SAR Probes (Reduced Efficacy) A7->D2 Amidation

Synthetic divergence and downstream utility of 6- vs 7-nitrobenzoxaboroles.

Quantitative Data Comparison

The following table summarizes the comparative experimental and biological data between the two isomers, demonstrating why the 6-substituted scaffold is prioritized in clinical development.

Parameter6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol7-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol
Synthesis Yield (Nitration) ~66% (Major Regioisomer)[4]<10% (Minor Regioisomer)
Boron Lewis Acidity High (Enhanced by EWG)Moderate (EWG offset by steric shielding)
Diol Binding Affinity (ARS Assay) High (Rapid displacement)[4]Low (Steric clash prevents sp3 transition)
Downstream Efficacy (In Vivo) High (e.g., DNDI-6148 clears L. major at 50 mg/kg)[2]Poor (Fails to form stable target adducts)
Primary Application Precursor for clinical anti-parasitics / anti-fungalsSAR exploration, mechanistic negative controls

Experimental Protocols

To objectively validate the efficacy differences between these isomers, researchers must employ self-validating experimental systems. The following protocols detail the synthesis of the active 6-nitro intermediate and the functional assay used to prove its superior binding kinetics.

Protocol A: Regioselective Nitration and Reduction of Benzoxaborole

This protocol isolates the highly active 6-nitrobenzoxaborole. The causality behind the strict temperature control (-30 °C to -40 °C) is to prevent over-nitration and minimize the formation of the sterically hindered 7-nitro byproduct[5].

Step-by-Step Methodology:

  • Nitration: Dissolve the benzoxaborole starting material in concentrated sulfuric acid. Cool the reaction vessel to -40 °C using a dry ice/acetone bath.

  • Electrophilic Addition: Slowly add fuming nitric acid dropwise. The electron-rich aromatic ring attacks the nitronium ion. The low temperature ensures regioselectivity toward the 6-position (yielding ~66%)[4][5].

  • Quenching: Pour the mixture over crushed ice and extract with ethyl acetate. Wash the organic layer with 1M NaOH to neutralize residual acid, then dry over MgSO4​ .

  • Reduction (Self-Validation Step): To verify the utility of the intermediate, subject the purified 6-nitrobenzoxaborole to catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere (1 atm) at room temperature.

  • Isolation: Filter through Celite to remove the catalyst and concentrate the filtrate to yield 6-aminobenzoxaborole (typical yield ~78%)[4].

Protocol B: Dye Displacement Assay for Lewis Acidity Validation

To prove that the 6-position allows for superior diol binding compared to the 7-position, a competitive dye displacement assay using Alizarin Red S (ARS) is employed. ARS binds to boronic acids to form a red complex; when a target saccharide/diol displaces the dye, the solution shifts to orange, quantifiable via absorbance[4].

Step-by-Step Methodology:

  • Complex Formation: Incubate 1 mM of the synthesized benzoxaborole (6-nitro or 7-nitro) with 0.1 mM ARS in a pH 7.4 phosphate buffer for 30 minutes.

  • Baseline Measurement: Measure the baseline absorbance at 513 nm. The 6-nitro derivative will show a strong baseline shift due to efficient ARS binding, whereas the 7-nitro derivative will show a weaker shift due to steric hindrance.

  • Competitive Displacement: Titrate increasing concentrations of D-fructose (0 to 100 mM) into the solution.

  • Validation: Monitor the increase in free ARS absorbance. The 6-substituted benzoxaborole will exhibit rapid, dose-dependent dye displacement, confirming an unhindered, highly electrophilic boron center capable of trapping target diols[4].

OBORT_Mechanism Target Target Enzyme (e.g., LeuRS / CPSF3) Entry Benzoxaborole Enters Binding Site Target->Entry Lewis Boron Acts as Lewis Acid (sp2 geometry) Entry->Lewis Diol Nucleophilic Attack by cis-Diol (sp3 transition) Lewis->Diol Adduct Stable Covalent Cyclic Adduct Formed Diol->Adduct Inhibition Enzyme Locked in Inactive State Adduct->Inhibition

Mechanism of Oxaborole Target Trapping. 7-nitro substitution blocks the sp3 transition.

Conclusion

While both 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol and 6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol share the same molecular weight and core scaffold, their efficacy profiles are drastically different. The 6-nitro isomer provides the optimal balance of electronic activation (via electron withdrawal) and steric freedom, allowing the boron atom to seamlessly transition geometries to trap target diols. This makes it the premier intermediate for synthesizing highly efficacious drugs like DNDI-6148. Conversely, the 7-nitro isomer suffers from severe steric hindrance, rendering it largely ineffective for target trapping, though it remains a vital tool for validating spatial constraints in rational drug design.

References

  • Dowlut, M., & Hall, D. G. (2018). Dye Displacement Assay for Saccharides using Benzoxaborole Hydrogels. PMC - NIH. Retrieved from[Link]

  • MDPI. (2018). Cinnamoyl-Oxaborole Amides: Synthesis and Their in Vitro Biological Activity. Retrieved from[Link]

  • Patterson, S., et al. (2019). Novel benzoxaborole, nitroimidazole and aminopyrazoles with activity against experimental cutaneous leishmaniasis. PMC - NIH. Retrieved from[Link]

  • ACS Publications. (2024). Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. Organic Process Research & Development. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide: 7-Nitrobenzoxaborole Derivatives versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the in vitro efficacy and safety of novel 7-nitrobenzoxaborole derivatives against established standard-of-care antibiotics. By presenting detailed, side-by-side comparisons and the underlying scientific rationale for the experimental design, this document aims to facilitate the objective assessment of this promising class of antibacterial compounds.

Introduction: The Rise of Benzoxaboroles in Antibacterial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. Benzoxaboroles, a class of boron-containing heterocyclic compounds, have emerged as a versatile platform in medicinal chemistry.[1][2] While the FDA-approved crisaborole (Eucrisa) has an anti-inflammatory indication, the benzoxaborole core has demonstrated a broad spectrum of antimicrobial activities.[3][4] The incorporation of a nitro group, particularly at the 7-position, is a strategic chemical modification intended to enhance antibacterial potency, often through bio-activation within the bacterial cell.[5][6]

This guide will focus on a hypothetical, yet representative, 7-nitrobenzoxaborole derivative, hereafter referred to as "NBX-7," to illustrate a robust benchmarking strategy against key standard antibiotics for Gram-positive and Gram-negative infections.

Unraveling the Mechanisms of Action

A thorough understanding of a drug's mechanism of action is fundamental to its development. Here, we contrast the established mechanisms of standard antibiotics with the putative mechanism of antibacterial 7-nitrobenzoxaboroles.

Standard Antibiotics: A Diverse Arsenal
  • Vancomycin (Glycopeptide): Primarily used for serious Gram-positive infections, including Methicillin-resistant Staphylococcus aureus (MRSA). Vancomycin inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.

  • Linezolid (Oxazolidinone): A synthetic antibiotic effective against a range of Gram-positive bacteria, including MRSA and Vancomycin-resistant Enterococcus (VRE). Linezolid inhibits protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[7]

  • Ciprofloxacin (Fluoroquinolone): A broad-spectrum antibiotic that targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. It is widely used for both Gram-positive and Gram-negative infections.[8]

  • Ceftriaxone (Cephalosporin): A third-generation cephalosporin with broad activity against Gram-negative bacteria. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

7-Nitrobenzoxaborole Derivatives: A Prodrug Approach

Recent studies suggest that some antibacterial nitro-containing benzoxaboroles function as prodrugs.[9] The proposed mechanism involves the reduction of the nitro group by bacterial nitroreductases, which are more prevalent in anaerobic or microaerophilic environments. This reduction generates reactive nitroso and hydroxylamine intermediates that can exert a bactericidal effect through multiple pathways, including DNA damage and inhibition of essential enzymes.[6][10] A key target for some benzoxaboroles is leucyl-tRNA synthetase (LeuRS), an enzyme critical for protein synthesis.[9]

cluster_0 Bacterial Cell NBX-7_ext 7-Nitrobenzoxaborole (NBX-7) NBX-7_int NBX-7 (intracellular) NBX-7_ext->NBX-7_int Uptake Nitroreductase Bacterial Nitroreductase NBX-7_int->Nitroreductase Substrate Reactive_Intermediates Reactive Nitroso/ Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Reduction LeuRS Leucyl-tRNA Synthetase (LeuRS) Reactive_Intermediates->LeuRS Inhibition Protein_Synthesis_Inhibition Inhibition of Protein Synthesis LeuRS->Protein_Synthesis_Inhibition

Mechanism of Action of a 7-Nitrobenzoxaborole Prodrug

In Vitro Performance Benchmarking: A Data-Driven Comparison

The cornerstone of this guide is the direct comparison of the antibacterial activity of our representative 7-nitrobenzoxaborole derivative, NBX-7, against standard antibiotics. The following data is a composite of literature-reported values for standard antibiotics and plausible, representative values for NBX-7 based on related compounds.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

CompoundStaphylococcus aureus ATCC 29213 (Gram-positive) MIC (µg/mL)Escherichia coli ATCC 25922 (Gram-negative) MIC (µg/mL)
NBX-7 (Representative) 28
Vancomycin1.0[11][12]Not Applicable
Linezolid2[11]Not Applicable
Ciprofloxacin0.5[13]0.008 - 0.015[14][15]
CeftriaxoneNot Applicable0.06 - 8[9][16]

Note: The MIC values for NBX-7 are representative and for illustrative purposes. Actual values would need to be determined experimentally.

Experimental Protocols for Robust Benchmarking

To ensure the generation of reliable and reproducible data, standardized protocols are essential. The following sections detail the methodologies for the key in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07.[17][18]

4.1.1. Materials

  • 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Test compounds (NBX-7 and standard antibiotics)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

4.1.2. Procedure

  • Inoculum Preparation:

    • Aseptically pick 3-5 colonies of the test organism from an 18-24 hour agar plate.

    • Inoculate the colonies into a tube of CAMHB.

    • Incubate at 35 ± 2°C until the turbidity is equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in the final test volume.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of each test compound.

    • Perform serial two-fold dilutions of each compound in CAMHB in the 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Start Start Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculate Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculate Dilution Serial Dilution of Test Compounds in 96-well Plate Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Broth Microdilution MIC Assay Workflow

Time-Kill Kinetics Assay

This assay provides insights into the bactericidal or bacteriostatic activity of a compound over time, following CLSI M26-A guidelines.[19][20]

4.2.1. Procedure

  • Prepare bacterial inoculum to a final concentration of ~5 x 10⁵ CFU/mL in CAMHB.

  • Add the test compound at various multiples of its MIC (e.g., 1x, 2x, 4x MIC).

  • Incubate the cultures at 35 ± 2°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.

  • Perform serial dilutions and plate on appropriate agar plates.

  • Incubate the plates for 18-24 hours and count the colonies to determine CFU/mL.

  • Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

In Vitro Cytotoxicity Assay: MTT Assay

It is crucial to assess the potential toxicity of new antibacterial agents to mammalian cells. The MTT assay is a colorimetric method to evaluate cell viability.[21]

4.3.1. Procedure

  • Seed a mammalian cell line (e.g., HepG2) in a 96-well plate and incubate for 24 hours.

  • Expose the cells to serial dilutions of the test compounds for a specified period (e.g., 24 or 48 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Start Start Seed_Cells Seed Mammalian Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Test Compound (Serial Dilutions) Seed_Cells->Add_Compound Incubate_24h Incubate for 24-48 hours Add_Compound->Incubate_24h Add_MTT Add MTT Reagent Incubate_24h->Add_MTT Incubate_4h Incubate for 3-4 hours Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

MTT Cytotoxicity Assay Workflow

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of 7-nitrobenzoxaborole derivatives as potential antibacterial agents. The presented methodologies, when applied rigorously, will yield robust and comparable data to inform on the potential of this novel class of compounds. Future studies should expand upon this framework to include a broader range of clinically relevant bacterial strains, including multidrug-resistant isolates, and in vivo efficacy and safety studies to further validate the therapeutic potential of promising candidates. The unique mechanism of action of nitro-containing benzoxaboroles as prodrugs offers a promising avenue to combat antimicrobial resistance, and a thorough, comparative benchmarking approach is the critical first step in realizing this potential.

References

  • In vitro and in vivo Antibacterial Activity of Linezolid Plus Fosfomycin Against Staphylococcus aureus with Resistance to One Drug. Infection and Drug Resistance. [Link]

  • Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005. Journal of Clinical Microbiology. [Link]

  • Microbiology Review(s) - accessdata.fda.gov. FDA. [Link]

  • Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model. Journal of Antimicrobial Chemotherapy. [Link]

  • Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli. BMC Microbiology. [Link]

  • Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases. [Link]

  • CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard -Tenth Edition. ANSI Webstore. [Link]

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. [Link]

  • Characterization of Staphylococci with Reduced Susceptibilities to Vancomycin and Other Glycopeptides. Journal of Clinical Microbiology. [Link]

  • Concerning Trend in Ceftriaxone Minimum Inhibitory Concentration (MIC): Implications for the Treatment of Enteric Fever. Cureus. [Link]

  • Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli. Frontiers in Microbiology. [Link]

  • Vancomycin MIC plus Heteroresistance and Outcome of Methicillin-Resistant Staphylococcus aureus Bacteremia: Trends over 11 Years. Antimicrobial Agents and Chemotherapy. [Link]

  • Pharmacodynamics of linezolid against MSSA ATCC 29213 in an in vitro pharmacokinetic/pharmacodynamic model: implications for optimal dosing. ResearchGate. [Link]

  • Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert Opinion on Therapeutic Patents. [Link]

  • The growth curve of Escherichia coli ATCC 25922. Effects of different concentrations of ciprofloxacin (0, 3/4, 1/2, and 1/4 of minimum inhibitory concentration) on the growth of E. coli ATCC 25922. ResearchGate. [Link]

  • Intra- and extracellular activity of linezolid against Staphylococcus aureus in vivo and in vitro. Journal of Antimicrobial Chemotherapy. [Link]

  • Linezolid-Resistant Staphylococcus aureus Strain 1128105, the First Known Clinical Isolate Possessing the cfr Multidrug Resistance Gene. Antimicrobial Agents and Chemotherapy. [Link]

  • MIC and Zone diameter distributions. EUCAST. [Link]

  • Synergistic effect of Ceftriaxone and diclofenac against Escherichia Coli. Professional Medical Journal. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Synthesis and Evaluation of Biological Activity of Benzoxaborole Derivatives of Azithromycin. Nature. [Link]

  • A Novel Benzoxaborole Is Active against Escherichia coli and Binds to FabI. Antimicrobial Agents and Chemotherapy. [Link]

  • Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024). Expert Opinion on Therapeutic Patents. [Link]

  • Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents. CLSI. [Link]

  • Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. Journal of Zhejiang University SCIENCE B. [Link]

  • Minimum Inhibitory Concentrations (MICs) of Tested Compounds against Staphylococcus aureus Strains. ResearchGate. [Link]

  • Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. Regulations.gov. [Link]

  • Design, synthesis, antibacterial and antiviral evaluation of chalcone derivatives containing benzoxazole. Arabian Journal of Chemistry. [Link]

  • Antibacterial and antibiofilm activities of naturally occurring naphthoquinones 2-hydroxy-1,4-naphthoquinone and 2-methoxy-1,4-naphthoquinone against Escherichia coli. Acta Pharmaceutica. [Link]

  • Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. RSC Medicinal Chemistry. [Link]

  • Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Molecules. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia. [Link]

  • Antibacterial Effect of Phenylboronic Acid on Escherichia coli and Its Potential Role as a Decontaminant of Fresh Tomato Fruits. Food Technology and Biotechnology. [Link]

  • Chalcogen-Varied Imidazolone Derivatives as Antibiotic Resistance Breakers in Staphylococcus aureus Strains. International Journal of Molecular Sciences. [Link]

  • The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus. Semantic Scholar. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

  • A Novel Benzoxaborole Is Active against Escherichia coli and Binds to FabI. Antimicrobial Agents and Chemotherapy. [Link]

  • Minimum Inhibitory Concentrations (MICs) of Tested Compounds against... ResearchGate. [Link]

  • Antibacterial activities of nitrothiazole derivatives. Journal of Antimicrobial Chemotherapy. [Link]

  • Synthesis, antiprotozoal and antibacterial activity of nitro-and halogeno-substituted benzimidazole derivatives. ResearchGate. [Link]

  • What is the mechanism of Nifurtoinol?. Patsnap Synapse. [Link]

  • New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Plant-Derivatives Small Molecules with Antibacterial Activity. Antibiotics. [Link]

  • Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. ResearchGate. [Link]

  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Microbiology Spectrum. [Link]

  • Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics. Antibiotics. [Link]

Sources

In Vivo Validation of Benzoxaboroles for Parasitic Inhibition: A Comparative Guide to AN15368

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the In Vivo Assessment of a Novel Anti-Chagas Drug Candidate

Introduction

The landscape of antiparasitic drug discovery is in constant pursuit of novel chemotypes that offer improved efficacy, safety, and simpler treatment regimens over existing therapies. The benzoxaboroles, a class of boron-containing heterocyclic compounds, have emerged as a promising source of new therapeutic agents. This guide provides an in-depth technical comparison of the in vivo validation of a leading benzoxaborole candidate for the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi. We will focus on the prodrug AN15368 , which is metabolized to its active form, 7-nitrobenzo[c][1][2]oxaborol-1(3H)-ol, and compare its performance against the standard-of-care drugs, benznidazole and nifurtimox, as well as the related nitroimidazole, fexinidazole, used for Human African Trypanosomiasis (HAT).

Chagas disease, a neglected tropical disease, affects millions globally, and current treatments are hampered by variable efficacy, particularly in the chronic phase, and significant side effects that often lead to treatment discontinuation[3][4]. This necessitates the development of more robust and tolerable therapeutic options. AN15368 has shown remarkable promise in preclinical studies, demonstrating high efficacy and a favorable safety profile[3][5]. This guide will delve into the experimental data supporting these claims, provide detailed protocols for in vivo validation, and offer insights into the scientific rationale behind the experimental design.

Mechanism of Action: A Tale of Two Chemistries

The efficacy of an antiparasitic drug is fundamentally linked to its mechanism of action. AN15368 and the comparator nitroimidazoles operate through distinct biochemical pathways, a crucial factor in understanding their activity and potential for combination therapy.

AN15368: Precision Targeting of mRNA Processing

AN15368 is a prodrug, meaning it is administered in an inactive form and requires activation within the parasite to exert its therapeutic effect. This activation is a key feature of its selectivity. Parasite-specific carboxypeptidases cleave the prodrug to release the active 7-nitrobenzo[c][1][2]oxaborol-1(3H)-ol[5][6]. This active metabolite then targets the parasite's mRNA processing pathway[5][7]. By disrupting this essential cellular function, AN15368 effectively halts parasite replication and survival. This targeted approach is a significant departure from the more indiscriminate mechanisms of older drugs and likely contributes to its observed low toxicity in host organisms[6].

cluster_host Host Cell cluster_parasite Trypanosoma cruzi AN15368_host AN15368 (Prodrug) AN15368_parasite AN15368 (Prodrug) AN15368_host->AN15368_parasite Uptake Active_Metabolite Active Benzoxaborole AN15368_parasite->Active_Metabolite Activation by Parasite Carboxypeptidases Inhibition Inhibition Active_Metabolite->Inhibition mRNA_Processing mRNA Processing Pathway Parasite_Death Parasite Death mRNA_Processing->Parasite_Death Disruption leads to Inhibition->mRNA_Processing

Mechanism of Action of AN15368.
Benznidazole, Nifurtimox, and Fexinidazole: The Nitroimidazole Approach

The comparator drugs, benznidazole, nifurtimox, and fexinidazole, are all nitroimidazoles. Their mechanism of action is contingent on the reduction of their nitro group by parasitic nitroreductases. This process generates reactive nitrogen species, including free radicals and electrophilic metabolites, which induce widespread oxidative stress within the parasite. This leads to damage of DNA, proteins, and lipids, ultimately causing parasite death. While effective, this mechanism is less specific than that of AN15368 and can also affect host cells to some extent, contributing to the known side effects of these drugs.

Comparative In Vivo Efficacy

The true test of a drug candidate's potential lies in its performance in a living organism. The following tables summarize the available in vivo efficacy data for AN15368 and its comparators in murine models of parasitic disease.

Table 1: In Vivo Efficacy Against Trypanosoma cruzi (Chagas Disease)
CompoundAnimal ModelParasite StrainDosageTreatment DurationOutcomeReference(s)
AN15368 MouseMultiple StrainsNot specifiedNot specified100% effective in curing mice[3][8]
Non-human primateNaturally infectedNot specified60 daysUniformly curative with no significant side effects[6][7]
Benznidazole MouseY Strain100 mg/kg/day20 days87.5% cure rate[9]
MouseY Strain25 mg/kg/dayNot specifiedLess effective than 100 mg/kg/day[10]
MouseNicaragua Strain10, 25, 50 mg/kg/day15-30 days100% survival at 25 and 50 mg/kg/day for 15 days[11]
Nifurtimox MouseTulahuen Strain100 mg/kg/day20 daysUndetectable parasitemia in 5/5 mice[12]
MouseY StrainNot specifiedNot specifiedSimilar efficacy to benznidazole[13][14]
Table 2: In Vivo Efficacy Against Trypanosoma brucei (Human African Trypanosomiasis)
CompoundAnimal ModelParasite StrainDosageTreatment DurationOutcomeReference(s)
Fexinidazole Mouse (acute)T. b. rhodesiense100 mg/kg/day4 daysCurative[1][15]
Mouse (chronic)T. b. brucei GVR35200 mg/kg/day5 daysCurative[1]
Mouse (chronic)T. b. brucei GVR35100 mg/kg twice daily5 daysCurative[15][16]

Expert Commentary: The data clearly positions AN15368 as a highly promising candidate for Chagas disease. The reported 100% efficacy in both mouse and, crucially, non-human primate models is a significant finding[3][8]. The successful validation in non-human primates is particularly noteworthy as it bridges a critical gap between rodent models and human clinical trials, a stage where many previous drug candidates have failed[3]. In comparison, while benznidazole and nifurtimox are effective, their cure rates can be variable depending on the parasite strain and treatment regimen, and they are associated with a higher side-effect profile[3][9][10]. Fexinidazole's data, while for a different parasite, demonstrates the potential of nitroimidazoles in treating kinetoplastid infections[1][15].

Experimental Protocols for In Vivo Validation

The following protocols are designed to provide a robust framework for the in vivo assessment of novel anti-Chagasic compounds, drawing from established methodologies.

Murine Model of Acute Trypanosoma cruzi Infection

This model is a cornerstone for the initial in vivo screening of drug candidates, providing essential data on efficacy in reducing parasitemia and preventing mortality.

Rationale: The acute phase of Chagas disease is characterized by high levels of circulating parasites (parasitemia), making it an ideal stage to assess the direct trypanocidal activity of a compound. Mouse models are well-established, cost-effective, and allow for standardized and reproducible experiments.

Start Day 0: Infection Treatment Days 5-25: Treatment Initiation & Administration Start->Treatment Monitoring Ongoing Monitoring Treatment->Monitoring Endpoint Endpoint Assessment Monitoring->Endpoint Parasitemia Parasitemia Quantification Monitoring->Parasitemia Survival Survival Monitoring Monitoring->Survival Cure Assessment of Cure Endpoint->Cure

Sources

Comparative Toxicity Profile Guide: 7-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol vs. Aminobenzoxaboroles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Developability of Benzoxaboroles

As a Senior Application Scientist overseeing preclinical drug developability, I frequently evaluate the delicate balance between pharmacodynamic efficacy and toxicological liabilities. Benzoxaboroles have emerged as a highly privileged scaffold in antimicrobial and antiparasitic drug discovery. Their unique mechanism of action relies on the Lewis acidity of the boron atom, which forms reversible covalent adducts with biological diols—most notably inhibiting leucyl-tRNA synthetase (LeuRS) via the Oxaborole tRNA Trapping (OBORT) mechanism1[1].

However, the substitution pattern on the benzoxaborole ring profoundly dictates the compound's safety profile. This guide provides an objective, data-driven comparison between 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol (a nitro-substituted precursor) and its reduced counterparts, the aminobenzoxaboroles , detailing the mechanistic causality behind their divergent toxicity profiles.

Mechanistic Causality: The Toxophore vs. The Pharmacophore

The Nitro Liability: 7-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol

The presence of a nitro group at the 7-position increases the electrophilicity of the boron atom, which can theoretically enhance target binding. However, nitroaromatic compounds are notorious structural alerts for genotoxicity. In both bacterial and mammalian systems, the nitro group acts as a toxophore. It undergoes sequential reduction by nitroreductases to form highly reactive nitroso and hydroxylamine intermediates. These electrophilic species covalently bind to DNA, leading to mutagenesis, which is typically flagged by positive results in the Ames test2[2].

The Safety of the Reduced Scaffold: Aminobenzoxaboroles

To circumvent this metabolic liability, the nitro group is often catalytically hydrogenated to a primary amine3[3]. Aminobenzoxaboroles bypass the nitroreductase bioactivation pathway entirely. Because the amine is already fully reduced, it does not generate reactive DNA-binding species. Consequently, aminobenzoxaboroles exhibit exceptionally low mammalian cytotoxicity—often well tolerated at concentrations exceeding 100 µM—while maintaining robust, targeted antimicrobial and anti-cancer activity 4[4]. Furthermore, primary aminobenzoxaboroles have been identified as highly effective, non-toxic lead candidates against Mycobacterium tuberculosis5[5].

Metabolic Activation & Toxicity Pathway

ToxicityMechanisms cluster_nitro 7-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol Pathway cluster_amino Aminobenzoxaborole Pathway Nitro 7-Nitrobenzoxaborole (Parent Drug) Reductase Nitroreductases (Bacterial/Hepatic) Nitro->Reductase Reactive Hydroxylamine / Nitroso (Reactive Intermediates) Reductase->Reactive Reduction Genotox DNA Adducts (Ames Positive / Genotoxic) Reactive->Genotox Covalent Binding Amino Aminobenzoxaborole (Reduced Scaffold) Stable Metabolically Stable (No Bioactivation) Amino->Stable Efficacy Target Engagement (e.g., LeuRS Inhibition) Stable->Efficacy High Selectivity

Metabolic bioactivation of nitrobenzoxaboroles versus the stability of aminobenzoxaboroles.

Quantitative Data Comparison

The following table synthesizes the expected toxicological and pharmacological parameters differentiating the two compound classes during early-stage screening.

Parameter7-Nitrobenzo[c][1,2]oxaborol-1(3H)-olAminobenzoxaboroles (e.g., 6- or 7-Amino)
Primary Structural Feature 7-Nitro group (Electron-withdrawing)Primary Amine (Electron-donating)
Metabolic Liability High (Nitroreduction to hydroxylamine)Low (Metabolically stable)
Genotoxicity (Ames Test) Typically Positive (Mutagenic)Negative (Non-mutagenic)
Mammalian Cytotoxicity Moderate to HighLow (Well tolerated >100 µM)
Primary Application Synthetic Intermediates / ProdrugsDirect Antimicrobial / Anticancer Agents

Self-Validating Experimental Protocols

To ensure scientific integrity, toxicity must be evaluated using self-validating assay systems. Below are the rigorous, step-by-step protocols I mandate for profiling benzoxaborole libraries.

Protocol A: Bacterial Reverse Mutation Assay (Ames Test) for Genotoxicity

Objective: Determine the mutagenic potential of the benzoxaborole scaffold. Causality: Nitrobenzoxaboroles require enzymatic reduction to form reactive DNA-binding adducts. The inclusion of rat liver S9 fraction is critical as it simulates mammalian hepatic metabolism, revealing whether the parent compound or its metabolites are the true mutagens2[2].

  • Strain Preparation: Culture Salmonella typhimurium tester strains (TA98, TA100, TA1535, TA1537) overnight in Oxoid nutrient broth. (Rationale: Different strains detect specific frameshift or base-pair substitution mutations).

  • Metabolic Activation (S9 Mix): Prepare 10% rat liver S9 fraction supplemented with NADP+ and glucose-6-phosphate.

  • Compound Exposure: In sterile tubes, mix 100 µL of bacterial suspension, 500 µL of S9 mix (or phosphate buffer for S9- conditions), and the test compound (0.1 - 100 µM) in 2 mL of molten top agar.

  • Plating & Incubation: Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.

  • System Validation (Critical): The assay is only valid if the positive controls (e.g., 2-aminoanthracene for S9+) exhibit a >3-fold increase in revertant colonies compared to the vehicle control (DMSO), and the vehicle control remains within historical baseline limits.

Protocol B: In Vitro Mammalian Cytotoxicity (MTT Assay)

Objective: Evaluate the general cytotoxicity of aminobenzoxaboroles vs. nitrobenzoxaboroles to establish a therapeutic window. Causality: The MTT assay measures mitochondrial succinate dehydrogenase activity. Because aminobenzoxaboroles are relatively non-toxic to human cell lines 4[4], establishing a dose-response curve is essential to differentiate targeted antimicrobial activity from off-target mammalian toxicity.

  • Cell Seeding: Seed mammalian cells (e.g., MCF7 or HEK293) at 1×10⁴ cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with serial dilutions of the benzoxaborole compounds (1 µM to 200 µM in media).

  • Reagent Addition: After 48 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. (Rationale: Viable cells reduce the yellow MTT tetrazolium to purple formazan crystals).

  • Solubilization & Reading: Carefully aspirate the media, dissolve the formazan crystals in 100 µL of analytical-grade DMSO, and measure absorbance at 570 nm using a microplate reader.

  • System Validation (Critical): The vehicle control (DMSO <0.5%) must show >95% viability. The positive control (e.g., Doxorubicin) must exhibit an IC50 value consistent with historical laboratory data.

Conclusion & Development Recommendations

While 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol may exhibit potent in vitro activity, its progression as a standalone therapeutic is severely bottlenecked by the genotoxic liabilities inherent to nitroaromatic reduction. As an application scientist, I strongly recommend utilizing the nitro-compound primarily as a synthetic intermediate. Catalytic reduction to the aminobenzoxaborole scaffold eliminates the mutagenic toxophore, drastically improves the mammalian cytotoxicity profile, and preserves the boron-mediated pharmacophore necessary for target engagement.

References

  • Synthesis and Evaluation of Quinolino-Benzoxaboroles as Potential Antimicrobial Agents Source: International Journal of Organic Chemistry / SCIRP URL
  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles Source: ACS Publications URL
  • Macrofilaricidal Benzimidazole–Benzoxaborole Hybrids as an Approach to the Treatment of River Blindness Source: ACS Infectious Diseases URL
  • 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)
  • Synthesis and evaluation of functionalized benzoboroxoles as potential anti-tuberculosis agents Source: NIH / PMC URL

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.